Oxolane;trideuterioborane
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H11BO |
|---|---|
Molecular Weight |
88.96 g/mol |
IUPAC Name |
oxolane;trideuterioborane |
InChI |
InChI=1S/C4H8O.BH3/c1-2-4-5-3-1;/h1-4H2;1H3/i;1D3 |
InChI Key |
RMCYTHFAWCWRFA-SVLQTQOOSA-N |
Isomeric SMILES |
[2H]B([2H])[2H].C1CCOC1 |
Canonical SMILES |
B.C1CCOC1 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Trideuterioborane THF Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of trideuterioborane tetrahydrofuran (BD3-THF) complex, a valuable reagent in organic synthesis for the introduction of deuterium isotopes. This document details the most common synthetic methodologies, presents quantitative data for comparison, and provides detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized to facilitate understanding.
Introduction
Trideuterioborane THF complex (BD3-THF) is a deuterated analog of borane THF complex (BH3-THF) and serves as a key reagent for isotopic labeling. The introduction of deuterium into organic molecules is of significant interest in various fields, including mechanistic studies, metabolic tracing, and the development of deuterated drugs with potentially improved pharmacokinetic profiles (the "deuterium effect"). The stability and reactivity of BD3-THF are critical factors in its successful application. This guide outlines the primary methods for its preparation and strategies for its stabilization.
Synthetic Methodologies
The preparation of BD3-THF typically involves the generation of diborane-d6 (B2D6) gas, which is subsequently trapped in anhydrous tetrahydrofuran (THF). The two most prevalent methods for generating B2D6 are the reaction of a deuteride source with a Lewis acid.
From Sodium Borodeuteride and Boron Trifluoride Etherate
This is the most widely reported and scalable method for the laboratory synthesis of BD3-THF. It involves the reaction of sodium borodeuteride (NaBD4) with boron trifluoride etherate (BF3·OEt2). The overall reaction proceeds as follows:
3 NaBD4 + 4 BF3·OEt2 → 2 B2D6 + 3 NaBF4 + 4 Et2O
The generated diborane-d6 is then passed through a cold trap to remove any volatile impurities before being bubbled into cold, anhydrous THF to form the stable BD3-THF complex.
From Lithium Deuteride and Boron Trifluoride Etherate
An alternative route utilizes lithium deuteride (LiD) as the deuteride source. While less common, this method can also be effective. The reaction stoichiometry is:
3 LiD + BF3·OEt2 → BD3 + 3 LiF + Et2O
This reaction is typically performed in a suitable solvent, and the resulting BD3 is then complexed with THF.
Direct Dissolution of Diborane-d6 Gas
For laboratories with access to cylinders of diborane-d6 gas, the preparation of BD3-THF is straightforward. It involves the direct dissolution of a known quantity of B2D6 gas into anhydrous THF at a controlled temperature. This method offers high purity and avoids the formation of inorganic byproducts that require filtration.
Quantitative Data Comparison
The choice of synthetic route can impact the yield, purity, and scalability of the BD3-THF preparation. The following table summarizes the available quantitative data for the different methods.
| Synthesis Method | Starting Materials | Typical Yield | Isotopic Purity (atom % D) | Key Considerations |
| Sodium Borodeuteride | NaBD4, BF3·OEt2 | Quantitative[1] | > 97.5%[1] | Scalable and uses readily available starting materials. Requires careful handling of gaseous B2D6. |
| Lithium Deuteride | LiD, BF3·OEt2 | High | > 94% (for tritiated analog)[2] | Potentially higher cost of LiD. Reaction can be exothermic. |
| Direct Dissolution | B2D6 gas, THF | Quantitative | Dependent on purity of B2D6 gas | Simplest method if B2D6 is available. Avoids inorganic byproducts. |
Experimental Protocols
Detailed Protocol for Synthesis from Sodium Borodeuteride and Boron Trifluoride Etherate
This protocol is adapted from established procedures for the generation of diborane and its subsequent complexation with THF.[1]
Materials:
-
Sodium borodeuteride (NaBD4)
-
Boron trifluoride etherate (BF3·OEt2)
-
Anhydrous tetraglyme
-
Anhydrous tetrahydrofuran (THF)
-
Glycerol-water (1:1) solution for hydride analysis
-
Nitrogen or Argon gas (inert atmosphere)
Apparatus:
-
A two-necked round-bottom flask (generator flask) equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a gas outlet.
-
A -78 °C cold trap (e.g., dry ice/acetone bath).
-
A second round-bottom flask (trapping flask) with a gas inlet tube and a magnetic stirrer, cooled in an ice bath.
-
Bubbler to monitor gas flow.
Procedure:
-
Setup: Assemble the apparatus under an inert atmosphere. The generator flask is connected via the gas outlet to the cold trap, which is then connected to the gas inlet of the trapping flask. The outlet of the trapping flask is connected to a bubbler.
-
Charging Reagents:
-
In the generator flask, place NaBD4 (e.g., 26 g, 621 mmol) and add anhydrous tetraglyme (e.g., 175 mL). Stir the suspension.
-
In the trapping flask, place anhydrous THF (e.g., 600 g) and cool it to 0 °C in an ice bath.
-
-
Reaction:
-
Cool the generator flask to 0 °C.
-
Slowly add BF3·OEt2 (e.g., 105 mL) to the stirred suspension of NaBD4 in tetraglyme over a period of approximately 50 minutes.
-
Diborane-d6 gas will start to evolve after about half of the BF3·OEt2 has been added.
-
Pass the generated B2D6 gas through the -78 °C cold trap and then bubble it into the cold, stirred THF in the trapping flask.
-
The generation of B2D6 will cease about 40 minutes after the addition of BF3·OEt2 is complete.
-
-
Analysis:
-
The concentration of the resulting BD3-THF solution can be determined by hydride analysis using a glycerol-water solution and measuring the volume of evolved hydrogen gas.
-
The isotopic purity can be confirmed by 11B NMR spectroscopy. The 11B NMR spectrum of BD3-THF will show a multiplet due to B-D coupling.
-
Stabilization of Trideuterioborane THF Complex
BD3-THF solutions are known to degrade over time, especially at room temperature. The degradation primarily involves the cleavage of the THF ring. To enhance the shelf-life of the complex, stabilizers are often added.
-
Sodium Borodeuteride (NaBD4): A small amount of NaBD4 can be added to the solution to inhibit degradation.
-
Hindered Amines: Certain hindered amines, such as N-isopropyl-N-methyl-t-butylamine (NIMBA), have been shown to be superior stabilizers. A concentration of 0.005 M NIMBA can significantly improve the thermal stability of the BD3-THF solution, allowing for long-term storage at 4-8 °C with minimal degradation.
Visualizations
Synthesis Pathway of BD3-THF from NaBD4
Caption: Synthetic pathway for trideuterioborane THF complex.
Experimental Workflow for BD3-THF Synthesis
Caption: Experimental workflow for BD3-THF synthesis.
References
Structural Analysis of Deuterated Borane Compounds: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Borane compounds, characterized by boron-hydrogen bonds, are a cornerstone of modern chemistry with applications ranging from synthetic reagents to materials science and medicine. The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), provides a powerful, non-perturbative probe for detailed structural and dynamic analysis. Deuteration is particularly advantageous for nuclear magnetic resonance (NMR) spectroscopy and neutron scattering techniques, where the significant differences in nuclear properties between protium and deuterium yield enhanced structural insights. This guide provides an in-depth overview of the key experimental and computational methodologies used in the structural elucidation of deuterated borane compounds, with a focus on ammonia borane as a case study.
Core Analytical Methodologies
The structural analysis of deuterated boranes hinges on a synergistic approach, combining experimental techniques with computational modeling to build a comprehensive understanding of molecular geometry, bonding, and dynamics.
Neutron Diffraction
Neutron diffraction is a premier technique for precisely locating hydrogen atoms in a crystal lattice. The scattering of neutrons by an atomic nucleus is dependent on the nuclear scattering length, which differs significantly between hydrogen (-3.74 fm) and deuterium (6.67 fm). This difference provides two key advantages for studying deuterated compounds:
-
Reduced Incoherent Scattering: Hydrogen has a large incoherent scattering cross-section, which contributes to high background noise. Replacing hydrogen with deuterium dramatically reduces this background, improving the signal-to-noise ratio.
-
Enhanced Visibility: The negative scattering length of hydrogen can lead to its signal being obscured by heavier atoms. The positive and comparable scattering length of deuterium allows for its position to be determined with much greater accuracy.
A combined study using neutron powder diffraction and molecular dynamics simulations on fully deuterated ammonia borane (ND₃¹¹BD₃) provided detailed insights into its structural evolution with temperature.[1][2][3] This work revealed a phase transition from a low-temperature orthorhombic structure to a high-temperature tetragonal structure at approximately 225 K, characterized by significant changes in the dynamics of the borane and amine groups.[1][2][3][4]
2.1.1 Experimental Protocol: Neutron Powder Diffraction
The following outlines a general protocol for the analysis of a deuterated borane sample, based on methodologies used for ammonia borane.[4][5]
-
Sample Preparation: A ¹¹B- and ²H-enriched sample (e.g., ND₃¹¹BD₃) is synthesized to minimize neutron absorption by ¹⁰B and reduce incoherent scattering from ¹H.[1][2][3] The powdered sample is loaded into a suitable container, such as an aluminum cell.[5]
-
Data Collection: The sample is placed in a powder diffractometer (e.g., BT1 at the NIST Center for Neutron Research).[5] Diffraction patterns are collected over a range of temperatures (e.g., 15 K to 340 K) to study structural changes and phase transitions.[1][2][3]
-
Data Analysis (Rietveld Refinement): The collected diffraction patterns are analyzed using the Rietveld refinement method. This technique involves fitting a calculated diffraction pattern, based on a structural model (crystal system, atomic positions, etc.), to the experimental data. The refinement process adjusts structural parameters until the best fit is achieved, yielding precise information on lattice parameters, bond lengths, and bond angles.
2.1.2 Data Presentation: Structural Parameters of Ammonia Borane
Rietveld refinement of neutron diffraction data provides precise structural parameters. The table below summarizes the temperature-dependent changes in the lattice parameters for deuterated ammonia borane in its low-temperature orthorhombic phase.
| Temperature (K) | Lattice Parameter 'a' (Å) | Lattice Parameter 'b' (Å) | Lattice Parameter 'c' (Å) |
| 16 | 5.548 | 4.676 | Unchanged |
| 223 | 5.252 | 5.179 | Unchanged |
| Table 1: Temperature dependence of lattice parameters for deuterated ammonia borane, showing anisotropic changes leading up to the phase transition at ~225 K.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local chemical environment of nuclei. For deuterated boranes, ²H (deuterium) and ¹¹B NMR are particularly informative.
-
²H NMR: Deuterium is a quadrupolar nucleus (spin I=1). Its interaction with the local electric field gradient (EFG) is highly sensitive to the electronic environment and molecular dynamics. Solid-state ²H NMR can measure the deuterium quadrupolar coupling constant (QCC), which provides valuable information about the strength and nature of B-D and N-D bonds.[6]
-
¹¹B NMR: As a quadrupolar nucleus (spin I=3/2), ¹¹B provides information about the coordination environment of the boron atom.[7] The replacement of adjacent protons with deuterons simplifies ¹¹B spectra by reducing ¹H-¹¹B coupling, sometimes revealing finer structural details.[7]
2.2.1 Experimental Protocol: Solid-State ²H NMR
The following is a generalized protocol for acquiring solid-state deuterium NMR spectra to determine parameters like the QCC.[6][8]
-
Sample Preparation: The deuterated borane compound (e.g., BD₃NH₃ or BH₃ND₃) is packed into an NMR rotor (e.g., 4 mm ZrO₂).[8]
-
Spectrometer Setup: The experiment is performed on a solid-state NMR spectrometer. For static samples, a quadrupole echo (QE) pulse sequence (90°ₓ-τ-90°ᵧ-τ-acquire) is typically used to acquire the full powder pattern line shape without distortion.[6][8]
-
Data Acquisition: Spectra are acquired over a range of temperatures to study molecular dynamics. Spin-lattice relaxation time (T₁) measurements are often performed using an inversion recovery sequence preceding the QE block to probe motional correlation times.
-
Data Analysis: The resulting powder pattern spectra are simulated to extract the quadrupolar coupling constant (Cq) and asymmetry parameter (η). These parameters are directly related to the electronic structure around the deuterium nucleus.
2.2.2 Data Presentation: NMR Parameters for Deuterated Ammonia Borane
Solid-state ²H NMR studies on selectively deuterated ammonia borane have yielded key parameters that describe the local electronic structure and dynamics.
| Compound | Parameter | Experimental Value | Calculated Value (MO) |
| BD₃NH₃ | QCC (BD) | 105 ± 10 kHz | 143 kHz |
| BH₃ND₃ | QCC (ND) | 200 ± 10 kHz | 255 kHz |
| Table 2: Experimental and computationally derived deuterium quadrupolar coupling constants (QCCs) for deuterated ammonia borane. The discrepancy between experimental and calculated values may suggest intermolecular interactions in the solid state, such as dihydrogen bonding, that lengthen the B-H and N-H bonds.[1] |
Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool that complements experimental findings. DFT calculations can predict molecular structures, vibrational frequencies, and NMR parameters like the QCC.[9] The synergy between theory and experiment is crucial; experimental data validates the accuracy of computational models, while theoretical calculations can help in the assignment of complex spectra and provide insights into bonding and reaction mechanisms that are not directly observable.[1][10] For example, molecular orbital calculations on ammonia borane showed that the QCC is highly sensitive to B-H and N-H bond lengths, supporting the interpretation that intermolecular interactions in the solid state influence the experimental values.[1]
Applications and Significance
The detailed structural data obtained from analyzing deuterated borane compounds are vital for several fields:
-
Drug Development: Boron-containing compounds, including carboranes, are emerging as important pharmacophores.[11] Understanding the precise geometry and electronic structure of B-H and B-D bonds is critical for designing molecules with specific biological activities and for interpreting structure-activity relationships.
-
Materials Science: Boranes like ammonia borane are investigated as potential hydrogen storage materials. Structural analysis reveals the nature of intermolecular dihydrogen bonds, which play a crucial role in the solid-state packing and the thermal decomposition pathways for hydrogen release.[1][2][3]
-
Fundamental Chemistry: These studies provide benchmark data on bonding and dynamics in boron compounds, contributing to a more profound understanding of chemical principles.
Conclusion
The structural analysis of deuterated borane compounds is a multifaceted endeavor that relies on the strategic application of neutron diffraction, NMR spectroscopy, and computational modeling. Deuteration provides an unparalleled advantage, particularly for neutron-based methods and for probing the subtle electronic effects via quadrupolar interactions in NMR. The detailed experimental protocols and integrated analytical workflows described herein empower researchers to elucidate the complex structures and dynamics of these important molecules, paving the way for advancements in medicine, materials science, and beyond.
References
- 1. Neutron powder diffraction and molecular simulation study of the structural evolution of ammonia borane from 15 to 340 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [laro.lanl.gov]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. ncnr.nist.gov [ncnr.nist.gov]
- 6. Basic Experiments in 2H static NMR for the Characterization of Protein Side-Chain Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and computational studies on collective hydrogen dynamics in ammonia borane: incoherent inelastic neutron scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Oxolane;trideuterioborane
For researchers, scientists, and drug development professionals, the safe and effective use of reactive reagents is paramount. Oxolane;trideuterioborane, a deuterated borane-tetrahydrofuran complex, is a valuable tool in synthetic chemistry, particularly for the introduction of deuterium labels. However, its reactivity also necessitates stringent safety and handling protocols. This guide provides a comprehensive overview of the hazards, precautions, and procedures required for the safe management of this reagent in a laboratory setting.
Hazard Identification and Classification
This compound, as a solution in tetrahydrofuran (THF), presents a multi-faceted hazard profile. It is a highly flammable liquid and vapor that reacts violently with water to release flammable gases, which can ignite spontaneously.[1][2][3] The substance is harmful if swallowed, can cause serious eye damage, and may lead to respiratory irritation, drowsiness, or dizziness.[1] Furthermore, it is suspected of causing cancer.[1][4]
GHS Hazard Statements:
-
H225: Highly flammable liquid and vapor.[1]
-
H260: In contact with water releases flammable gases which may ignite spontaneously.[1]
-
H302: Harmful if swallowed.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
-
H336: May cause drowsiness or dizziness.[1]
-
H351: Suspected of causing cancer.[1]
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling. The data presented below is for the analogous non-deuterated borane-tetrahydrofuran complex, which is expected to have very similar properties.
| Property | Value |
| Appearance | Colorless liquid |
| Odor | Ethereal |
| Molecular Formula | C₄H₈D₃BO |
| Molecular Weight | 88.96 g/mol |
| Boiling Point | ~66 °C / 150.8 °F |
| Melting Point | -108 °C / -162.4 °F |
| Flash Point | -21.7 °C / -7.1 °F |
| Autoignition Temperature | 103 °C / 217.4 °F |
| Specific Gravity | 0.876 |
| Vapor Pressure | 145 mmHg @ 20 °C |
| Solubility | Reacts with water |
Note: Data is for the non-deuterated Borane-tetrahydrofuran complex and is sourced from multiple safety data sheets.[3][4][5]
Safe Handling and Storage
Strict adherence to proper handling and storage procedures is critical to mitigate the risks associated with this compound.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this reagent.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield.[6] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., butyl rubber, Viton®). Gloves must be inspected prior to use and disposed of properly after.[6] |
| Skin and Body Protection | Flame-retardant lab coat, long pants, and closed-toe shoes. An apron and/or additional protective clothing may be necessary depending on the scale of the operation. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a fume hood or if ventilation is inadequate. |
Engineering Controls
All work with this compound must be conducted in a well-ventilated chemical fume hood.[1] The fume hood should have a certified face velocity of 80-120 feet per minute. An inert atmosphere (e.g., nitrogen or argon) is necessary for all transfers and reactions to prevent contact with air and moisture.[1][2] Use of a glovebox is recommended for larger quantities or prolonged manipulations.
Storage
Store containers in a cool, dry, and well-ventilated area designated for flammable liquids. The recommended storage temperature is 2-8 °C.[1] Containers must be kept tightly closed and stored under an inert gas.[1] Protect from sources of ignition, heat, and direct sunlight.[1] It is crucial to prevent contact with water.[1]
Experimental Protocols
The following protocols provide a general framework for the safe handling and use of this compound in a laboratory setting. These should be adapted to the specific requirements of the planned experiment.
General Handling and Dispensing Protocol
-
Preparation:
-
Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
Assemble and dry all glassware in an oven and cool under a stream of inert gas.
-
Have an appropriate quenching agent (e.g., isopropanol) and a Class D fire extinguisher readily available.
-
-
Inert Atmosphere Transfer:
-
Use standard Schlenk line or glovebox techniques for all transfers.
-
To withdraw the reagent from a Sure/Seal™ bottle, use a clean, dry syringe or cannula that has been purged with inert gas.
-
Puncture the septum with the needle and pressurize the bottle slightly with inert gas.
-
Withdraw the desired volume of the solution.
-
Remove the syringe and immediately insert the needle into the reaction vessel under a positive pressure of inert gas.
-
Slowly add the reagent to the reaction mixture.
-
-
Reaction Quenching:
-
Upon completion of the reaction, the excess this compound must be quenched safely.
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a quenching agent such as isopropanol or methanol, dropwise, while maintaining an inert atmosphere. Be prepared for gas evolution (hydrogen).
-
Once the initial vigorous reaction has subsided, water can be slowly added to complete the quench.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent injury and property damage.
Spill Response Workflow
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Applications of Borane-tetrahydrofuran Complex_Chemicalbook [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Tetrahydrofurane ( THF ) Oxolane Analytically Pure - 500ml - SYNTHETIKA [synthetikaeu.com]
- 5. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
In-Depth Technical Guide to the Physical Characteristics of Borane-Tetrahydrofuran Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of the borane-tetrahydrofuran (THF) complex. The information herein is intended to support laboratory research, chemical process development, and safety protocols. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations to illustrate key concepts.
Core Physical Properties
The borane-THF complex, a widely utilized reducing agent in organic synthesis, is a colorless liquid at room temperature.[1][2] It is a coordination compound formed between the Lewis acid borane (BH₃) and the Lewis base tetrahydrofuran (THF).[2][3] This complexation stabilizes the otherwise highly reactive and pyrophoric diborane (B₂H₆), making it a safer and more convenient reagent.[4]
Quantitative Data Summary
The following table summarizes the key physical properties of the borane-tetrahydrofuran complex. It is important to note that this complex is typically supplied as a 1.0 M solution in THF, often with stabilizers such as sodium borohydride or N-Isopropyl-N-methyl-tert-butylamine.[5][6][7] The properties listed may pertain to the complex itself or its common solution form.
| Property | Value | Notes and Conditions |
| Molecular Formula | C₄H₁₁BO | [8] |
| Molecular Weight | 85.94 g/mol | [8] |
| Appearance | Colorless liquid | [1][2] |
| Density | 0.880 - 0.898 g/mL | At 25 °C. Varies slightly with the specific stabilizer used.[5][6] |
| Melting Point | -17 °C | |
| Boiling Point | ~66 °C | This is the boiling point of the solvent, THF. The complex can decompose at elevated temperatures.[1] |
| Flash Point | -17 °C to -22 °C | Closed cup.[7] |
| Solubility | Highly soluble in THF and other organic solvents. Reacts violently with water. | [9] |
| Stability | Thermally unstable. Decomposes at temperatures above 35-50°C. Sensitive to air and moisture. | [1] Must be stored at low temperatures (typically 2-8°C) under an inert atmosphere.[7] |
Experimental Protocols
The accurate determination of the physical properties of the borane-THF complex requires specialized techniques due to its reactivity with air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
Determination of Density
The density of the borane-THF solution can be determined using a hermetically sealed oscillating U-tube density meter. This method is preferred as it minimizes contact with the atmosphere.
Methodology:
-
Instrument Calibration: Calibrate the density meter with dry air and degassed, deionized water at the desired temperature (e.g., 25 °C).
-
Sample Handling: Under an inert atmosphere, draw the borane-THF solution into a gastight syringe.
-
Measurement: Inject the solution into the density meter's measurement cell, ensuring no air bubbles are introduced.
-
Data Acquisition: Allow the temperature to equilibrate and record the density reading.
-
Cleaning: Thoroughly flush the cell with a dry, inert solvent (e.g., anhydrous THF) and dry with a stream of inert gas after the measurement.
Determination of Melting Point
The melting point of the borane-THF complex can be determined using a differential scanning calorimeter (DSC) equipped with hermetically sealed sample pans.
Methodology:
-
Sample Preparation: In a glovebox, load a small, accurately weighed sample of the borane-THF complex into a hermetically sealable aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program: Cool the sample to a temperature well below the expected melting point (e.g., -50 °C).
-
Data Collection: Heat the sample at a controlled rate (e.g., 2-5 °C/min) and record the heat flow as a function of temperature.
-
Analysis: The melting point is determined as the onset or peak of the endothermic melting transition.
Determination of Boiling Point
The boiling point of the borane-THF solution is essentially that of the THF solvent. Standard distillation methods can be adapted for use under an inert atmosphere.
Methodology:
-
Apparatus Setup: Assemble a distillation apparatus with a Schlenk flask, a distillation head with a thermometer, a condenser, and a receiving flask, all under a positive pressure of inert gas.
-
Sample Charging: Charge the Schlenk flask with the borane-THF solution and a magnetic stir bar.
-
Heating: Gently heat the solution while stirring.
-
Observation: Record the temperature at which the vapor and liquid are in equilibrium, as indicated by a stable temperature reading during distillation.
Assessment of Thermal Stability
The thermal stability of the borane-THF complex can be evaluated using techniques such as accelerating rate calorimetry (ARC) or by monitoring its decomposition over time at a set temperature using NMR spectroscopy.
Methodology (Isothermal NMR Study):
-
Sample Preparation: In a glovebox, prepare several NMR tubes each containing an identical aliquot of the borane-THF solution.
-
Incubation: Place the sealed NMR tubes in a temperature-controlled bath at the desired study temperature (e.g., 40 °C).
-
NMR Analysis: At regular time intervals, remove a tube from the bath, cool it to room temperature, and acquire a ¹¹B NMR spectrum.
-
Data Analysis: Integrate the signals corresponding to the borane-THF complex and any decomposition products to determine the rate of decomposition.
Visualizations
Lewis Acid-Base Complex Formation
The borane-tetrahydrofuran complex is formed through a Lewis acid-base interaction. The electron-deficient boron atom in borane acts as a Lewis acid, accepting a pair of electrons from the oxygen atom in tetrahydrofuran, which acts as a Lewis base.
Caption: Formation of the Borane-THF Complex.
Safe Handling and Storage Workflow
Due to its reactivity and thermal instability, a strict workflow for handling and storing the borane-tetrahydrofuran complex is essential to ensure laboratory safety and maintain reagent quality.
Caption: Safe Handling and Storage Workflow.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. anton-paar.com [anton-paar.com]
- 4. spectralabsci.com [spectralabsci.com]
- 5. oecd.org [oecd.org]
- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 7. ボラン-テトラヒドロフラン錯体 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. CAS RN 14044-65-6 | Fisher Scientific [fishersci.com]
Isotopic Labeling with Deuterated Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of isotopic labeling using deuterated reagents, a powerful technique with wide-ranging applications in scientific research and pharmaceutical development. From elucidating protein dynamics to enhancing the metabolic stability of drug candidates, the strategic substitution of hydrogen with its stable isotope, deuterium, offers unparalleled insights at the molecular level. This document details the core principles, experimental protocols, and data interpretation associated with deuterium labeling, with a focus on its application in mass spectrometry-based techniques and drug discovery.
Core Principles of Isotopic Labeling with Deuterium
Isotopic labeling is a technique used to track the passage of an isotope through a chemical reaction, metabolic pathway, or biological system.[1] Deuterium (²H or D), a stable isotope of hydrogen, is a popular choice for labeling due to its significant mass difference from protium (¹H), which allows for easy detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy without the concerns associated with radioactive isotopes.[2]
The fundamental principle behind many applications of deuterium labeling lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for reactions involving C-D bond cleavage.[3] This results in a slower reaction rate for the deuterated molecule compared to its non-deuterated counterpart.[3][4] This effect is particularly significant in drug metabolism, where the rate of enzymatic reactions, often catalyzed by cytochrome P450 (CYP450) enzymes, can be substantially reduced by deuteration at metabolic "hot spots."[3][5]
Another key application is Hydrogen-Deuterium Exchange (HDX) , a process where labile hydrogen atoms in a molecule, such as those in the backbone amides of proteins, are replaced by deuterium atoms from a deuterated solvent (typically D₂O).[6][7][8][9] The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons.[6][10] By measuring the rate of deuterium uptake, researchers can gain insights into protein conformation, dynamics, and interactions with other molecules.[6][11]
Applications in Research and Drug Development
Deuterium labeling has become an indispensable tool in various scientific disciplines:
-
Drug Metabolism and Pharmacokinetics (DMPK) Studies: Deuteration can significantly alter the metabolic profile of a drug, potentially leading to a longer half-life, reduced formation of toxic metabolites, and an improved overall pharmacokinetic profile.[10][12][13][14] This has led to the development of "deuterated drugs," with deutetrabenazine being the first to receive FDA approval.[14][15]
-
Protein Structural Biology: HDX-MS is a powerful technique for studying protein conformation, dynamics, and protein-ligand interactions.[1][6][16][17][18] It provides information on which regions of a protein are involved in binding to small molecules, other proteins, or nucleic acids.[1][16]
-
Quantitative Bioanalysis: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry assays.[2][19][20] Their chemical properties are nearly identical to the analyte of interest, but their increased mass allows for clear differentiation in the mass spectrometer, leading to more accurate and precise quantification.[20]
-
Mechanistic Studies: The KIE can be used to probe the rate-limiting steps of chemical and enzymatic reactions, providing valuable information about reaction mechanisms.[2][5]
Data Presentation: Quantitative Analysis
The following tables summarize quantitative data from various applications of deuterium labeling.
Table 1: Deuterium Incorporation in Pharmaceutical Compounds
This table presents the percentage of deuterium incorporation achieved in various drug molecules using different catalytic deuteration methods. High deuterium incorporation is crucial for the effectiveness of deuterated drugs and for use as internal standards.
| Pharmaceutical Compound | Deuteration Method | % Deuterium Incorporation | Reference |
| Lidocaine (N-benzyl-protected) | B(C₆F₅)₃ and N-alkylamine catalyzed HIE | 96% | [7] |
| Clomipramine HCl | Photoredox-mediated HAT | >4.0 D/molecule | [21] |
| Ibuprofen-OMe | Non-directed Pd-catalyzed C-H activation | 3.78 D/molecule | [22] |
| Ketoprofen-OMe | Non-directed Pd-catalyzed C-H activation | 7.06 D/molecule | [22] |
| Fenoprofen-OMe | Non-directed Pd-catalyzed C-H activation | 5.10 D/molecule | [22] |
| Flurbiprofen | Non-directed Pd-catalyzed C-H activation | 7.18 D/molecule | [22] |
| Naproxen-OMe | Non-directed Pd-catalyzed C-H activation | Perdeuteration | [22] |
HIE: Hydrogen Isotope Exchange; HAT: Hydrogen Atom Transfer
Table 2: Kinetic Isotope Effect on Intrinsic Clearance of a CYP3A4 Substrate
This table shows the kinetic deuterium isotope effect (KIE) on the intrinsic clearance (CLint) of a model compound (Chemotype 2) metabolized by cytochrome P450 3A4. A KIE value greater than 1 indicates that C-D bond cleavage is at least partially rate-limiting, leading to slower metabolism.
| Compound | Deuteration Position | Intrinsic Clearance KIE (Human Liver Microsomes) | Intrinsic Clearance KIE (recombinant CYP3A4) | Reference |
| 2b | O-methyl group | 1.8 | 1.1 | [23][24] |
| 2c | N-methyl group | 1.0 | 1.0 | [23][24] |
| 2d | Both O- and N-methyl groups | 2.1 | 1.5 | [23][24] |
Table 3: Correlation of HDX-MS Data with Ligand Binding Affinity
This table illustrates the relationship between the degree of protection from deuterium exchange in a protein (WDR5) upon ligand binding and the ligand's binding affinity (KD), as measured by surface plasmon resonance (SPR). A higher degree of protection often correlates with a stronger binding affinity.
| Ligand | SPR K D (µM) | ΔHDX-MS (Cumulative S/N) | Reference |
| MT000951b/DS0413 | 0.02 ± 0.001 | 11.2 | [25][26] |
| MT000953b/DS0415 | 0.03 ± 0.002 | 10.8 | [25][26] |
| XS060479a/DS0233 | 1 ± 0.1 | 8.5 | [25][26] |
| XS068128a/DS0278 | 2 ± 0.2 | 7.9 | [25][26] |
| XS068124a/DS0273 | 5 ± 0.4 | 7.1 | [25][26] |
| XS060584a/DS0227 | 10 ± 0.9 | 6.5 | [25][26] |
| XS083358a/DS0324 | 22 ± 2.0 | 5.8 | [25][26] |
| XS083453a/DS0335 | 37 ± 1.0 | 5.2 | [25][26] |
| MT000954a/ OICR-0547 | 46 ± 1.0 | 4.9 | [25][26] |
| XS083452b/DS0334 | 60 ± 0.8 | 4.5 | [25][26] |
| XS068123a/DS0271 | 77 ± 2.0 | 4.1 | [25][26] |
| XS060480a/DS0234 | ~116 ± 7.0 | 3.6 | [25][26] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving deuterium labeling.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Protein-Ligand Interaction Analysis
This protocol describes a continuous-labeling, bottom-up HDX-MS experiment to study the interaction between a protein and a small molecule ligand.[6][9]
Materials:
-
Protein of interest in an aqueous buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
Ligand stock solution (e.g., 10 mM in DMSO)
-
Deuteration buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, pD 7.5, prepared with 99.9% D₂O)
-
Quench buffer (e.g., 0.1 M phosphate buffer with 4 M guanidine hydrochloride and 0.5 M TCEP, pH 2.5)
-
Protease (e.g., immobilized pepsin)
-
LC-MS grade water with 0.1% formic acid (Solvent A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Solvent B)
-
UPLC system with a refrigerated autosampler and column compartment
-
High-resolution mass spectrometer
Procedure:
-
Sample Preparation: Prepare two sets of protein samples: one with the protein alone and another with the protein pre-incubated with the ligand at a saturating concentration.
-
Deuterium Labeling:
-
Initiate the exchange reaction by diluting the protein sample (with or without ligand) with the deuteration buffer at a 1:9 ratio (e.g., 5 µL sample + 45 µL deuteration buffer).
-
Incubate the reaction mixture for various time points (e.g., 10s, 1min, 10min, 60min) at a controlled temperature (e.g., 20°C).
-
-
Quenching:
-
Terminate the exchange reaction at each time point by adding an equal volume of ice-cold quench buffer. This rapidly lowers the pH to ~2.5 and the temperature to ~0°C, minimizing back-exchange.[9]
-
-
Proteolysis:
-
Immediately inject the quenched sample onto an online protease column (e.g., pepsin) maintained at a low temperature (e.g., 0°C). The protein is digested into peptides.
-
-
Peptide Separation and Analysis:
-
The resulting peptides are trapped and desalted on a C18 trap column and then separated on a C18 analytical column using a gradient of Solvent B.
-
The eluting peptides are analyzed by the mass spectrometer in MS mode to measure the mass increase due to deuterium incorporation. MS/MS analysis is performed on a non-deuterated control to identify the peptide sequences.
-
-
Data Analysis:
-
Specialized software is used to calculate the centroid of the isotopic envelope for each peptide at each time point.
-
The deuterium uptake for each peptide is plotted as a function of time.
-
Differential plots comparing the deuterium uptake of the protein in the presence and absence of the ligand are generated to identify regions of protection, indicating ligand binding sites.[1]
-
Catalytic Deuteration of an Activated Alkene using Sodium Borodeuteride
This protocol describes a general method for the deuteration of an activated alkene, such as a cinnamate ester, using sodium borodeuteride (NaBD₄) and deuterated acetic acid (AcOD) with a palladium on carbon (Pd/C) catalyst.[27][28]
Materials:
-
Activated alkene (e.g., methyl 4-methoxycinnamate)
-
Sodium borodeuteride (NaBD₄)
-
Deuterated acetic acid (CH₃CO₂D or AcOD)
-
10% Palladium on carbon (Pd/C)
-
Anhydrous benzene or toluene
-
Deuterium oxide (D₂O) (optional)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
Reaction Setup: To a solution of the activated alkene (1.0 mmol) in anhydrous benzene (10 mL), add 10% Pd/C (10% by weight of the alkene).
-
Addition of Reagents: Add NaBD₄ (1.5 mmol) to the mixture, followed by the slow addition of AcOD (1.5 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up:
-
Carefully add a few drops of D₂O or H₂O to quench any remaining NaBD₄.
-
Filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the product and determine the extent of deuterium incorporation by ¹H NMR, ²H NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate key workflows and concepts in isotopic labeling.
Caption: Workflow for HDX-MS analysis of protein-ligand interactions.
Caption: Using HDX-MS to study conformational changes in a kinase signaling pathway.
Conclusion
Isotopic labeling with deuterated reagents is a versatile and powerful strategy for gaining deep insights into molecular structure, function, and metabolism. The ability to selectively introduce deuterium provides a subtle yet detectable probe that can elucidate complex biological processes. For researchers and drug development professionals, a thorough understanding of the principles and methodologies of deuterium labeling is essential for leveraging its full potential in advancing scientific knowledge and developing safer, more effective therapeutics.
References
- 1. Differential hydrogen/deuterium exchange mass spectrometry analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioscientia.de [bioscientia.de]
- 4. Deuterated drug - Wikipedia [en.wikipedia.org]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C─H Bonds of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]
- 10. Hydrogen Deuterium Exchange Mass Spectrometry of Oxygen Sensitive Proteins [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 13. Hydrogen Deuterium Exchange Mass Spectrometry of Oxygen Sensitive Proteins [en.bio-protocol.org]
- 14. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tsapps.nist.gov [tsapps.nist.gov]
- 17. Integration of Hydrogen-Deuterium Exchange Mass Spectrometry with Molecular Dynamics Simulations and Ensemble Reweighting Enables High Resolution Protein-Ligand Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 20. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 21. Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Quantitative Hydrogen–Deuterium Exchange Mass Spectrometry for Simultaneous Structural Characterization and Affinity Indexing of Single Target Drug Candidate Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. sciforum.net [sciforum.net]
- 28. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Stability of Borane-Tetrahydrofuran (THF) Complexes in Solution
The borane-tetrahydrofuran complex (BH3•THF or BTHF) is a pivotal reagent in modern organic synthesis, prized for its role in hydroboration and as a selective reducing agent for a variety of functional groups, including carboxylic acids, amides, and nitriles.[1][2][3][4] Formed as a charge-transfer adduct between the Lewis acid borane (BH3) and the Lewis base tetrahydrofuran (THF), this complex offers a safer and more convenient alternative to the highly toxic and pyrophoric diborane gas.[4][5] However, the utility of BTHF is intrinsically linked to its stability, as its degradation can impact reaction stoichiometry, yield, and safety. This guide provides a comprehensive overview of the factors influencing the stability of BTHF in THF solution, methods for its assessment, and strategies for its preservation.
Factors Influencing the Stability of Borane-THF Complex
The stability of the BTHF complex is influenced by several key factors, including temperature, exposure to atmospheric components, and the presence of stabilizers. The complex is known to be thermally unstable, air-sensitive, and moisture-sensitive.[6][7][8]
Temperature: Elevated temperatures accelerate the decomposition of BTHF. To maximize its shelf-life, solutions should be kept cold, with storage temperatures of 0-5°C being widely recommended.[6][9][10]
Atmosphere: BTHF is sensitive to both moisture and oxygen.
-
Moisture: It reacts readily with water and atmospheric moisture, leading to hydrolysis that produces hydrogen gas and boric acid, thereby reducing its purity and creating a potential pressure hazard.[2][6][11]
-
Oxygen: Contact with air can lead to the formation of potentially explosive peroxides.[2][8][12] Consequently, handling and storage under an inert atmosphere (e.g., nitrogen or argon) are critical.[2][13]
Stabilizers: To counteract its inherent instability, commercial BTHF solutions are typically sold with added stabilizers.
-
Sodium Borohydride (NaBH4): A small amount of sodium borohydride (<0.005 M) is commonly added to stabilize the complex against decomposition.[6][14]
-
Amine Stabilizers: A newer class of stabilizers includes amines such as 1,2,2,6,6-pentamethylpiperidine (PMP) and N-isopropyl-N-methyl-tert-butylamine (NIMBA).[15][16] These have been shown to offer superior stability, particularly at ambient temperatures, enhancing the safety of shipping and handling.[15][17]
Decomposition Pathways
In the absence of a substrate, the BTHF complex can decompose through two primary thermal pathways.[10] The dominant pathway is temperature-dependent.
-
Ether Cleavage: At temperatures below 50°C, the main decomposition route is the cleavage of the tetrahydrofuran ring.[6][10][18]
-
Diborane Evolution: Above 50°C, decomposition is characterized by the evolution of diborane gas, which is flammable and toxic.[6][10][11]
The following diagram illustrates the key factors influencing BTHF stability and its decomposition routes.
Caption: Factors affecting the stability of Borane-THF complex.
Quantitative Stability Data
The rate of BTHF decomposition is highly dependent on storage temperature and concentration. The data below summarizes shelf-life studies conducted on BTHF solutions.
Table 1: Stability of 1 M Borane-THF Solution
| Storage Temperature | Stabilizer | Time Period | Activity Loss | Reference |
| Ambient | Not Specified | 120 days | ~50% | [10] |
| 0 to 5°C | Not Specified | 1.5 years | ~1% | [10] |
| Ambient | 0.005 M NaBH₄ | Not Specified | Less stable | [15] |
| Ambient | 0.005 M PMP / NIMBA | Not Specified | Superior stability | [15][17] |
Table 2: Stability of 2 M Borane-THF Solution
| Storage Temperature | Stabilizer | Time Period | Activity Loss | Reference |
| Ambient (20-25°C) | NaBH₄ | 60 days | ~50% | [10] |
| 0 to 5°C | NaBH₄ | 318 days | ~2% | [10] |
These tables clearly demonstrate that storing BTHF solutions at reduced temperatures (0-5°C) is critical for preserving their integrity over extended periods.[10]
Experimental Protocols for Stability Assessment
To ensure accurate and reproducible results in chemical synthesis, it is crucial to determine the concentration of BTHF solutions before use, especially after prolonged storage.
Protocol 1: Determination of BTHF Concentration by Titration
This method involves the hydrolysis of the borane complex with an excess of a standardized acid, followed by a back-titration of the unreacted acid with a standardized base.[19]
Materials:
-
BTHF solution in THF
-
Standardized hydrochloric acid (HCl) solution (e.g., 1.0 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.5 M)
-
Phenolphthalein indicator
-
Deionized water
-
Glycerol-water mixture (1:1 v/v)
-
Burettes, pipettes, Erlenmeyer flasks
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Sample Preparation: Under an inert atmosphere, accurately pipette a known volume (e.g., 5.00 mL) of the BTHF solution into an Erlenmeyer flask.
-
Hydrolysis: To the flask, add a known excess volume of standardized HCl (e.g., 25.00 mL of 1.0 M HCl). The borane complex reacts with water (hydrolyzes) to form boric acid and hydrogen gas. The excess acid ensures the complete reaction.
-
Reaction: BH₃•THF + 3H₂O → B(OH)₃ + THF + 3H₂
-
-
Back-Titration: Add a few drops of phenolphthalein indicator to the solution. Titrate the excess HCl with the standardized NaOH solution until the endpoint is reached (a persistent faint pink color).[19]
-
Calculation:
-
Calculate the moles of HCl that reacted with the NaOH (moles NaOH = M_NaOH × V_NaOH).
-
Calculate the initial moles of HCl added.
-
Determine the moles of HCl that reacted with the BTHF (initial moles HCl - moles HCl reacted with NaOH).
-
Calculate the concentration of the BTHF solution based on the stoichiometry of the hydrolysis reaction and the initial sample volume.
-
Protocol 2: General Workflow for Shelf-Life Stability Study
This protocol outlines the steps for conducting a long-term stability study on BTHF solutions.
Caption: Experimental workflow for a BTHF stability study.
Conclusion and Recommendations
The stability of borane-THF complex solutions is a critical parameter that directly affects their efficacy and safety in research and development settings. Decomposition is primarily driven by elevated temperature and exposure to air and moisture.[6][10]
For optimal performance and safety, the following best practices are recommended:
-
Storage: Always store BTHF solutions at low temperatures (0-5°C) under an inert atmosphere.[9][10]
-
Handling: Use air-free techniques, such as working under a nitrogen or argon blanket, to prevent contact with moisture and oxygen.[2]
-
Verification: Regularly verify the concentration of BTHF solutions, especially before use in sensitive, large-scale, or stoichiometric reactions, using methods like acid-base titration.[19]
-
Stabilizers: When possible, use BTHF solutions containing modern amine-based stabilizers for enhanced thermal stability, especially if ambient temperature handling is unavoidable.[15][17]
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the reliability and safety of their processes involving borane-tetrahydrofuran complex.
References
- 1. askiitians.com [askiitians.com]
- 2. Applications of Borane-tetrahydrofuran Complex_Chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. blog.strem.com [blog.strem.com]
- 5. Borane–tetrahydrofuran - American Chemical Society [acs.org]
- 6. media.msanet.com [media.msanet.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Borane Tetrahydrofuran [commonorganicchemistry.com]
- 10. US6048985A - Borane-tetrahydrofuran complex method of storing and reacting borane-tetrahydrofuran complex - Google Patents [patents.google.com]
- 11. media.msanet.com [media.msanet.com]
- 12. Borane-tetrahydrofuran complex | 14044-65-6 [chemicalbook.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. oakwoodchemical.com [oakwoodchemical.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Borane tetrahydrofuran complex 1.0M THF, N-Isopropyl-N-methyl-tert-butylamine 0.005M stabilizer 14044-65-6 [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. EP2035437B1 - Borane ether complexes - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
Navigating the Reactivity of Borane-Tetrahydrofuran Solutions: An In-depth Safety Guide
For Researchers, Scientists, and Drug Development Professionals
Borane-tetrahydrofuran (borane-THF) is a versatile and widely used reagent in organic synthesis, prized for its ability to perform a variety of chemical transformations, including reductions and hydroborations. However, its utility is matched by its significant hazardous properties, necessitating a thorough understanding and strict adherence to safety protocols. This technical guide provides a comprehensive overview of the material safety data for borane-THF solutions, with a focus on quantitative data, safe handling procedures, and emergency response.
Core Safety & Physical Data
Borane-THF solutions are typically 1M concentrations of borane in tetrahydrofuran. The hazardous nature of this reagent is a composite of the properties of both borane and the THF solvent. It is a highly flammable liquid and vapor that reacts violently with water and other protic solvents, releasing flammable hydrogen gas which can ignite spontaneously.[1] Furthermore, the THF solvent can form explosive peroxides upon exposure to air, especially after prolonged storage.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of a typical 1M borane-THF solution is presented below. This data is essential for the design of safe experimental setups and for understanding the behavior of the reagent under various conditions.
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [2] |
| Odor | Acrid, similar to tetrahydrofuran and diborane | [3][4] |
| Density (at 25°C) | 0.876 g/mL | [5] |
| Flash Point (Closed Cup) | -17°C to -22°C (1°F to -7.6°F) | [2][5] |
| Boiling Point | ~66°C (151°F) (for THF) | [5] |
| Autoignition Temperature | 103°C / 217.4°F | [6] |
| Explosion Limits in Air (THF) | Lower: ~2 vol %, Upper: 13 vol % | [6] |
Toxicological Data and Exposure Limits
Exposure to borane-THF can occur via inhalation, ingestion, or skin/eye contact. The solution and its vapors are irritating to the respiratory tract, skin, and eyes.[2] Inhalation of high concentrations of THF vapors can lead to central nervous system effects, including nausea, dizziness, and headache.[2][3]
| Parameter | Value | Species | Source(s) |
| Oral LD50 (THF) | 1650 mg/kg | Rat | [2] |
| Inhalation LC50 (THF) | 21000 ppm (3-hour exposure) | Rat | [2] |
| ACGIH TLV-TWA (THF) | 50 ppm | N/A | [1] |
| ACGIH TLV-STEL (THF) | 100 ppm | N/A | [1] |
| OSHA PEL-TWA (THF) | 200 ppm (590 mg/m³) | N/A | [3] |
| OSHA PEL-TWA (Diborane) | 0.1 ppm (0.1 mg/m³) | N/A | [3] |
| ACGIH TLV-TWA (Diborane) | 0.1 ppm | N/A | [3] |
Experimental Protocols and Safe Handling
Strict adherence to established protocols is critical when working with borane-THF to mitigate the inherent risks. The following sections detail essential procedures for handling, storage, and emergency situations.
Standard Handling and Storage Protocol
All manipulations of borane-THF should be conducted in a well-ventilated fume hood, away from ignition sources.[7] The reagent is air and moisture-sensitive and should be handled under an inert atmosphere of dry nitrogen or argon.[7]
Storage:
-
Store in a tightly sealed, properly labeled container.[7]
-
Refrigerate at temperatures between 2°C and 8°C to minimize decomposition.
-
Store in a designated flammables cabinet, away from incompatible materials.[7]
-
Periodically test for the presence of peroxides, especially if the container has been opened.[8]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[1]
-
Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., butyl rubber or Teflon) are required.[1]
-
Respiratory Protection: For situations with a potential for vapor inhalation, a NIOSH-approved self-contained breathing apparatus (SCBA) should be used.[7]
Workflow for Safe Handling of Borane-THF
Caption: Workflow for the safe handling of borane-THF solutions.
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial to minimize harm.
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: For small spills, cover with a dry, inert absorbent material such as sand or vermiculite.[2] Do not use combustible materials.
-
Collect: Using non-sparking tools, carefully collect the absorbed material into a container for disposal.[2]
-
Decontaminate: Decontaminate the spill area thoroughly.
Fire Response:
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or sand. DO NOT USE WATER, FOAM, OR HALOGENATED AGENTS. [7]
-
Firefighter Precautions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[7]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Emergency Response Logic
Caption: Logical flow for emergency response to incidents involving borane-THF.
Quenching and Disposal Protocol
Unused or excess borane-THF must be carefully quenched before disposal. This process generates hydrogen gas and should be performed in a fume hood with no nearby ignition sources.
Recommended Quenching Procedure:
-
Cool the borane-THF solution in an ice bath.
-
Slowly and carefully add a protic solvent, such as methanol or isopropanol, dropwise with stirring.[9] Be prepared for vigorous gas evolution.
-
Continue adding the protic solvent until the gas evolution ceases.
-
The resulting solution can then be neutralized and disposed of in accordance with local regulations.
Waste Disposal:
-
All waste materials, including quenched solutions and contaminated absorbents, must be disposed of as hazardous waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Conclusion
Borane-tetrahydrofuran is an indispensable reagent for many chemical transformations, but its safe use is paramount. A comprehensive understanding of its physical, chemical, and toxicological properties, coupled with strict adherence to established handling, storage, and emergency procedures, is essential for the protection of researchers and the environment. By implementing the guidelines outlined in this technical guide, scientific professionals can confidently and safely harness the synthetic power of borane-THF.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Borane-tetrahydrofuran complex - Hazardous Agents | Haz-Map [haz-map.com]
- 5. media.msanet.com [media.msanet.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. media.msanet.com [media.msanet.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Stereoselective Reduction using Oxolane;trideuterioborane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolane;trideuterioborane, also known as deuterated borane-tetrahydrofuran complex (BD3-THF), is a powerful reagent for the stereoselective reduction of prochiral ketones to chiral deuterated alcohols. The introduction of deuterium at a specific stereocenter is of significant interest in drug development for studying metabolic pathways, reaction mechanisms, and for potentially enhancing pharmacokinetic properties through the kinetic isotope effect. This document provides detailed application notes and protocols for the use of this compound in stereoselective reductions, primarily focusing on the well-established Corey-Bakshi-Shibata (CBS) reduction method.
The CBS reduction utilizes a chiral oxazaborolidine catalyst to control the facial selectivity of the hydride (or deuteride) delivery from the borane reagent to the ketone substrate.[1][2][3] This method is renowned for its high enantioselectivity across a broad range of substrates.[2][3] While extensive data is available for the non-deuterated borane-THF complex, the use of this compound follows the same principles and is expected to afford similarly high levels of stereocontrol. It is important to note that slight variations in reaction rates and selectivity may be observed due to the kinetic isotope effect.[4]
Data Presentation: Stereoselective Reduction of Ketones
The following table summarizes the enantioselectivity and yield for the CBS reduction of various ketones using the non-deuterated borane-THF complex, as reported in the seminal work by E.J. Corey, et al.[5] These values serve as a strong benchmark for the expected outcomes when using this compound.
| Ketone Substrate | Catalyst | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | (S)-CBS | (R)-1-Phenylethanol | >99 | 96.5 |
| Propiophenone | (S)-CBS | (R)-1-Phenyl-1-propanol | >99 | 96 |
| α-Tetralone | (S)-CBS | (R)-1,2,3,4-Tetrahydro-1-naphthol | >99 | 94 |
| 1-Indanone | (S)-CBS | (R)-1-Indanol | >99 | 92 |
| 2-Acetylnaphthalene | (S)-CBS | (R)-1-(2-Naphthyl)ethanol | >99 | 97 |
| Cyclohexyl methyl ketone | (S)-CBS | (R)-1-Cyclohexylethanol | >99 | 95 |
| n-Butyl methyl ketone | (S)-CBS | (R)-2-Hexanol | >99 | 89 |
| Isobutyl methyl ketone | (S)-CBS | (R)-4-Methyl-2-pentanol | >99 | 92 |
Data sourced from Corey, E. J.; Bakshi, R. K.; Shibata, S. J. Am. Chem. Soc. 1987, 109 (18), 5551–5553.[5]
Experimental Protocols
Note: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. This compound is sensitive to moisture and air.
1. General Protocol for the Stereoselective Reduction of a Prochiral Ketone
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Prochiral ketone
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
This compound (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a dry, inert gas-flushed round-bottom flask, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst (0.05 - 0.1 equivalents) as a 1 M solution in toluene.
-
Dilute the catalyst with anhydrous THF.
-
Cool the solution to the desired temperature (typically between -78 °C and room temperature, optimization may be required).[3]
-
Slowly add the this compound solution (0.6 - 1.2 equivalents) to the catalyst solution and stir for 10-15 minutes.
-
In a separate flask, dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture over a period of 10-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method. Reactions are often complete within a few minutes to a few hours.[5]
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature until gas evolution ceases.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30-60 minutes to hydrolyze the borate esters.
-
Extract the product with an organic solvent (e.g., 3 x diethyl ether).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude deuterated alcohol by flash column chromatography or distillation.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC, or by NMR analysis of a diastereomeric derivative (e.g., Mosher's ester).
2. Specific Protocol: Synthesis of (R)-[1-²H₁]-1-Phenylethanol
This protocol is adapted from established procedures for the CBS reduction of acetophenone.[5][6]
Materials:
-
Acetophenone (1.0 eq)
-
(S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M solution in toluene)
-
This compound (0.6 eq, 1 M solution in THF)
-
Anhydrous THF
-
Methanol
-
1 M HCl
Procedure:
-
To a 100 mL flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 1.0 mmol).
-
Add 10 mL of anhydrous THF and cool the solution to room temperature.
-
Slowly add this compound (6.0 mL of a 1 M solution in THF, 6.0 mmol) to the catalyst solution via syringe. Stir for 10 minutes.
-
In a separate flask, prepare a solution of acetophenone (1.20 g, 10.0 mmol) in 10 mL of anhydrous THF.
-
Add the acetophenone solution dropwise to the catalyst-borane mixture over approximately 15 minutes. A slight exotherm may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by the slow, dropwise addition of 5 mL of methanol.
-
Add 10 mL of 1 M HCl and stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic extracts with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting (R)-[1-²H₁]-1-phenylethanol by flash chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure product.
Visualizations
The following diagrams illustrate the key processes in the stereoselective reduction of ketones using this compound.
Caption: General workflow for the stereoselective reduction of a prochiral ketone.
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
References
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. york.ac.uk [york.ac.uk]
- 6. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
Protocol for Deuterium Labeling of Organic Molecules: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium labeling, the strategic replacement of hydrogen atoms with their stable isotope deuterium (²H or D), has emerged as a powerful tool in pharmaceutical research and development. This subtle atomic substitution can profoundly influence a molecule's physicochemical and biological properties, offering significant advantages in drug discovery, metabolic profiling, and as internal standards in analytical studies.[1][2] The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect (KIE).[3] This effect can slow down metabolic processes, leading to improved pharmacokinetic profiles, reduced toxicity, and enhanced therapeutic efficacy.[3][4]
This document provides detailed application notes and experimental protocols for common deuterium labeling methods, presents quantitative data for comparison, and illustrates relevant workflows and metabolic pathways.
Applications of Deuterium Labeling in Drug Development
The strategic incorporation of deuterium into drug candidates offers several key benefits:
-
Improved Pharmacokinetics: By retarding metabolism at specific sites, deuteration can increase a drug's half-life, leading to less frequent dosing and improved patient compliance.[3][4] A prime example is deutetrabenazine, the first deuterated drug approved by the FDA, which shows a longer half-life and reduced peak plasma concentrations compared to its non-deuterated counterpart, tetrabenazine.[5][6]
-
Reduced Metabolic Switching: Deuteration can block or slow down the formation of undesirable or toxic metabolites, thereby improving the safety profile of a drug.[4]
-
Enhanced Efficacy: A more stable and longer-lasting drug concentration can lead to improved therapeutic outcomes.
-
Internal Standards for Mass Spectrometry: Deuterium-labeled compounds are ideal internal standards for quantitative analysis by mass spectrometry (MS) as they co-elute with the analyte but are distinguishable by their mass.[2]
Experimental Protocols for Deuterium Labeling
Several methods have been developed for the introduction of deuterium into organic molecules. The choice of method depends on the substrate, the desired labeling position, and the required level of deuterium incorporation.
Catalytic Hydrogen Isotope Exchange (HIE)
Catalytic HIE reactions are among the most common and efficient methods for deuterium labeling. These reactions typically employ a metal catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, often deuterium oxide (D₂O).
Application Note: Pd/C is a versatile and widely used catalyst for the deuteration of various functional groups, particularly at benzylic positions.[7][8] The reaction can be performed using D₂ gas generated in situ from D₂O and a reducing agent like aluminum, which enhances safety by avoiding the handling of flammable D₂ gas.[7] This method is valued for its chemo- and regioselectivity.
Experimental Protocol: Selective Deuteration of Phenylalanine [9]
-
Catalyst and Reagent Preparation: In a microwave-transparent vessel, add 5% Pd/C (20 mg), aluminum powder (100 mg), and D₂O (1.5 mL).
-
Pre-sonication: Sonicate the mixture for 1 hour before adding the substrate.
-
Reaction: Add phenylalanine (0.3 mmol) to the vessel.
-
Microwave Irradiation: Heat the mixture in a microwave reactor at 120 °C for 30 minutes.
-
Work-up: After cooling, filter the reaction mixture to remove the catalyst. The filtrate can be analyzed directly or subjected to further purification if necessary.
-
Analysis: Determine the deuterium incorporation by ¹H NMR and mass spectrometry.
Application Note: Raney Nickel is a highly active catalyst, particularly effective for the deuteration of nitrogen-containing heterocyles, which are common motifs in pharmaceuticals.[10][11] Continuous flow systems using Raney Nickel offer advantages in terms of scalability, safety, and efficiency compared to batch reactions.[10][11]
Experimental Protocol: Continuous Flow Deuteration of N-Heterocycles [10][11]
-
System Setup: A continuous flow reactor (e.g., H-Cube™ Pro) is equipped with a catalyst cartridge containing Raney Nickel.
-
Reagent Preparation: Prepare a solution of the N-heterocycle substrate in a suitable solvent (e.g., D₂O or a mixture of an organic solvent and D₂O).
-
Reaction Conditions: Set the desired temperature (e.g., 100-150 °C), pressure, and flow rate. Introduce a source of deuterium, which can be D₂ gas or generated in situ.
-
Reaction: Pump the substrate solution through the heated catalyst bed.
-
Collection and Analysis: Collect the product stream. The solvent can be evaporated, and the residue analyzed by ¹H NMR and mass spectrometry to determine the extent of deuteration. The process can be repeated by passing the product through the column multiple times to increase deuterium incorporation.
Photoredox-Catalyzed Deuteration
Application Note: Visible-light photoredox catalysis has emerged as a mild and powerful method for the selective deuteration of organic molecules, particularly at α-amino sp³ C-H bonds in pharmaceuticals.[12][13][14] This method utilizes a photocatalyst that, upon light absorption, initiates a series of single-electron transfer events leading to the formation of a radical intermediate that is subsequently deuterated.[12]
Experimental Protocol: α-Amino C-H Deuteration of Amine-Containing Drugs [15]
-
Reaction Setup: In a nitrogen-filled glovebox, combine the amine substrate (0.2 mmol), the photocatalyst (e.g., 4CzIPN, 1 mol%), and a hydrogen atom transfer (HAT) catalyst (e.g., triisopropylsilanethiol, 30 mol%) in anhydrous ethyl acetate (4.0 mL).
-
Deuterium Source: Add D₂O (1.0 mL).
-
Irradiation: Seal the reaction vessel and irradiate with blue LEDs (e.g., 40 W Kessil) at room temperature for 48 hours with stirring.
-
Work-up: Quench the reaction and extract the product with an organic solvent. Wash the organic layer, dry it over a drying agent (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Characterize the purified product and determine the deuterium incorporation level by ¹H NMR and mass spectrometry.
Quantitative Data Summary
The efficiency of deuterium labeling is typically assessed by the percentage of deuterium incorporation at the target site and the overall yield of the deuterated product. The following tables summarize representative quantitative data for the described methods.
| Substrate | Catalyst | Deuterium Source | Conditions | Deuterium Incorporation (%) | Yield (%) | Reference |
| Phenylalanine | 5% Pd/C, Al | D₂O | 120 °C, 30 min (Microwave) | >95 (benzylic) | - | [9] |
| 4-Ethyl-aniline | 5% Pd/C, Al | D₂O | 80 °C, 20 min (Microwave) | >95 (benzylic) | - | [9] |
| Diethyl malonate | 5% Pd/C, Al | D₂O | 120 °C, 1 h (Microwave) | 99 | - | [9] |
| Indole (N-acetyl) | [(COD)Ir(IMes)(PPh₃)]PF₆ | D₂ (1 atm) | 25 °C, 1 h | 94 (C2 position) | - | [16] |
| Sumatriptan | [(COD)Ir(IMes)(PPh₃)]PF₆ | D₂ (1 atm) | 25 °C, 16 h | 85 (indole C2) | - | [16] |
Table 1: Deuterium Incorporation and Yields for Catalytic HIE.
| Substrate (Drug) | Photocatalyst | HAT Catalyst | Light Source | Time (h) | Deuterium Incorporation (%) | Reference |
| Phenethylamine | 4CzIPN | Triisopropylsilanethiol | 40W Blue LED | 48 | 100 (α-position) | [15] |
| Clomipramine | Ir(F-Meppy)₂(dtbbpy)PF₆ | Triisopropylsilanethiol | 34W Blue LED | 24 | >95 | [12] |
| Azithromycin | 4CzIPN | Triisopropylsilanethiol | Integrated Photoreactor | 48 | >95 | [12] |
Table 2: Deuterium Incorporation for Photoredox-Catalyzed Deuteration.
Case Study: Tetrabenazine vs. Deutetrabenazine
The development of deutetrabenazine (Austedo®) is a landmark example of the successful application of deuterium labeling to improve a drug's therapeutic profile.[5] Tetrabenazine is used to treat chorea associated with Huntington's disease, but its rapid metabolism by CYP2D6 necessitates frequent dosing and can lead to side effects.[6][17] Deutetrabenazine is a deuterated analog of tetrabenazine where the six hydrogen atoms on the two methoxy groups are replaced with deuterium.[6]
This modification significantly slows down the O-demethylation mediated by CYP2D6, leading to a longer half-life of the active metabolites and a lower peak plasma concentration.[5][6] This improved pharmacokinetic profile allows for twice-daily dosing and is associated with better tolerability compared to tetrabenazine.[5][18]
| Parameter | Tetrabenazine (25 mg) | Deutetrabenazine (15 mg) | Fold Change | Reference |
| Total (α+β)-HTBZ Metabolites | ||||
| Cmax (ng/mL) | 18.9 | 10.7 | 0.57 | [6] |
| AUCinf (ng·h/mL) | 134 | 158 | 1.18 | [6] |
| t½ (h) | ~5 | ~9-11 | ~2 | [5][6] |
Table 3: Comparative Pharmacokinetic Parameters of Tetrabenazine and Deutetrabenazine. (HTBZ: Dihydrotetrabenazine)
Visualizations
Metabolic Pathway of Tetrabenazine and Deutetrabenazine
The following diagram illustrates the metabolic pathway of tetrabenazine and its deuterated analog, highlighting the impact of deuteration on the rate of metabolism.
Caption: Metabolism of tetrabenazine vs. deutetrabenazine.
General Experimental Workflow for Deuterium Labeling
This diagram outlines a typical workflow for the synthesis, purification, and analysis of a deuterium-labeled organic molecule.
Caption: General workflow for deuterium labeling.
Conclusion
Deuterium labeling is a valuable strategy in modern drug discovery and development. The ability to fine-tune the metabolic and pharmacokinetic properties of a molecule by selective deuteration offers a powerful approach to creating safer and more effective medicines. The protocols and data presented here provide a foundation for researchers to apply these techniques in their own work, from early-stage discovery to the development of improved therapeutics. As synthetic methodologies for deuterium incorporation continue to advance, the application of this "heavy" hydrogen isotope is expected to play an increasingly important role in the pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect [ouci.dntb.gov.ua]
- 6. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Raney Nickel-Catalyzed Deuterium Labeling of Nitrogen-Containing Heterocycles and Pharmaceuticals under Continuous Flow Conditions - X-Chem [x-chemrx.com]
- 12. Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The effect of potent CYP2D6 inhibition on the pharmacokinetics and safety of deutetrabenazine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Applications of Trideuterioborane in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Trideuterioborane (BD₃), a deuterated analog of borane, is a versatile reagent in organic synthesis, primarily utilized for the introduction of deuterium atoms into organic molecules with high regio- and stereoselectivity. Its applications are crucial in mechanistic studies, metabolic profiling, and the synthesis of deuterated standards for analytical chemistry. This document provides detailed application notes and experimental protocols for the use of trideuterioborane and its complexes in key organic transformations.
Hydroboration-Oxidation of Alkenes
The hydroboration-oxidation reaction is a two-step process that converts alkenes into alcohols. When trideuterioborane is used, this reaction provides a powerful method for the stereospecific and regioselective synthesis of deuterated alcohols. The reaction proceeds via an anti-Markovnikov addition of the B-D bond across the alkene, followed by oxidation of the resulting organoborane.
Application Note:
The use of trideuterioborane-tetrahydrofuran complex (BD₃-THF) allows for the introduction of a deuterium atom at the carbon atom that is not hydroxylated. This method is particularly valuable for synthesizing specifically labeled compounds for use in drug metabolism and pharmacokinetic (DMPK) studies. The regioselectivity of the hydroboration step is influenced by the steric and electronic properties of the alkene. A study comparing the hydroboration of various olefins with BD₃-THF and BH₃-THF showed similar regioselectivity, indicating that the isotopic substitution has a minimal effect on the reaction's regiochemical outcome.[1][2]
Quantitative Data: Regioselectivity of Hydroboration-Oxidation with BD₃-THF vs. BH₃-THF[1][2]
| Alkene | Product(s) after Oxidation | Distribution (%) with BH₃-THF | Distribution (%) with BD₃-THF |
| 1-Hexene | 1-Hexanol, 2-Hexanol | 94 : 6 | 94 : 6 |
| Styrene | 2-Phenylethanol, 1-Phenylethanol | 98 : 2 | 97 : 3 |
| α-Methylstyrene | 2-Phenyl-1-propanol, 1-Phenyl-1-propanol | >99 : <1 | >99 : <1 |
| cis-2-Hexene | 2-Hexanol, 3-Hexanol | 48 : 52 | 50 : 50 |
| 2-Methyl-2-butene | 3-Methyl-2-butanol | >99 | >99 |
Experimental Protocol: General Procedure for Hydroboration-Oxidation of an Alkene with BD₃-THF
Materials:
-
Trideuterioborane-tetrahydrofuran complex (BD₃-THF) solution (typically 1 M in THF)
-
Alkene
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (e.g., 3 M NaOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of inert gas.
-
Hydroboration:
-
Dissolve the alkene (1.0 eq) in anhydrous THF in the reaction flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the BD₃-THF solution (1.1 eq of BD₃) dropwise via syringe while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1-4 hours, monitor by TLC or GC-MS).
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add the aqueous sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide. Caution: The addition of hydrogen peroxide is exothermic.
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Work-up:
-
Add diethyl ether to the reaction mixture and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the resulting deuterated alcohol by flash column chromatography on silica gel.
References
Application Notes and Protocols for Mechanistic Studies Using Deuterated Boranes
For Researchers, Scientists, and Drug Development Professionals
Application Note 1: Elucidating Reaction Mechanisms with Deuterated Boranes
Deuterated boranes (BD₃) and their derivatives serve as powerful tools for investigating the mechanisms of chemical reactions, particularly in hydroboration and reduction pathways. By substituting protium (¹H) with deuterium (²H), researchers can probe the transition states of reactions and determine whether a B-H bond is broken in the rate-determining step. This is achieved by measuring the kinetic isotope effect (KIE), which is the ratio of the reaction rate using the light isotope (kH) to the rate using the heavy isotope (kD).[1] A primary KIE (kH/kD > 1) typically indicates that the B-H bond is cleaved during the rate-limiting step of the reaction.[2] These studies are crucial in optimizing reaction conditions, designing new synthetic methodologies, and understanding enzymatic processes in drug development.
The hydroboration-oxidation of alkenes is a classic example where deuterated boranes can provide mechanistic insight.[3] This two-step process converts an alkene into an alcohol with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon.[3][4] The use of deuterated borane-tetrahydrofuran complex (BD₃-THF) allows for the stereospecific incorporation of deuterium, aiding in the detailed analysis of the reaction's concerted, syn-addition mechanism.[5]
Application Note 2: Kinetic Isotope Effect in Carbonyl Reduction
The reduction of aldehydes and ketones to alcohols is a fundamental transformation in organic synthesis.[6] Amine-borane complexes, such as morpholine-borane, are effective reducing agents for this purpose. Mechanistic studies using deuterated morpholine-borane have revealed that the reaction can proceed through multiple pathways. For the reduction of acetone, the transfer of a hydride (or deuteride) from the boron atom to the carbonyl carbon is a key step.[7]
By comparing the reaction rates of the normal and deuterated reagents, a small primary kinetic isotope effect has been observed. This suggests that the B-H bond is indeed broken in the rate-determining step, which involves the attack of the amine-borane on the ketone.[7] Such mechanistic insights are vital for developing more efficient and selective reduction protocols.
Quantitative Data Summary: Kinetic Isotope Effect
The following table summarizes the observed kinetic isotope effect for the reduction of acetone by morpholine-borane, demonstrating the impact of isotopic substitution on the reaction rate.
| Reaction Pathway | Substrate | Reagent | kH/kD | Reference |
| Acid-Independent | Acetone | Morpholine-Borane | 1.1 | [7] |
| Acid-Catalyzed | Acetone | Morpholine-Borane | 1.2 | [7] |
Experimental Protocols
Protocol 1: Synthesis of Deuterated Borane-Tetrahydrofuran Complex (BD₃-THF)
This protocol describes the generation of a 1 M solution of deuterated borane-THF complex from sodium borodeuteride (NaBD₄).
Materials:
-
Sodium borodeuteride (NaBD₄)
-
Anhydrous tetraglyme
-
Boron trifluoride etherate (BF₃–Et₂O)
-
Anhydrous tetrahydrofuran (THF), inhibitor-free
-
Oven-dried glassware
-
Nitrogen or Argon source for inert atmosphere
-
-78°C cold trap (e.g., dry ice/acetone)
Procedure:
-
Set up an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a -78°C cold trap, followed by a gas inlet tube submerged in a second flask containing anhydrous THF at 0°C.
-
Under an inert atmosphere, charge the reaction flask with NaBD₄ and anhydrous tetraglyme.
-
Cool the reaction flask to 0°C using an ice bath.
-
Slowly add BF₃–Et₂O to the stirred NaBD₄ suspension over a period of approximately 50 minutes.
-
Diborane-d₆ (B₂D₆) gas will be generated. This gas is passed through the -78°C cold trap to remove any volatile impurities before being bubbled into the flask of anhydrous THF at 0°C to form the BD₃-THF complex.
-
The generation of B₂D₆ will cease approximately 40 minutes after the complete addition of BF₃–Et₂O.
-
The concentration of the resulting BD₃-THF solution can be determined using ¹¹B NMR or by hydride analysis.
Protocol 2: Mechanistic Study of Alkene Hydroboration-Oxidation using BD₃-THF
This protocol details the hydroboration of an alkene (1-decene) with the prepared BD₃-THF, followed by oxidation to the corresponding deuterated alcohol.
Materials:
-
1 M BD₃-THF solution in THF
-
1-Decene
-
Anhydrous THF
-
3 M Sodium hydroxide (NaOH) solution
-
30 wt % Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, add the 1 M BD₃-THF solution and dilute with 1.5 volumes of anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1-decene to the cooled BD₃-THF solution over 5 minutes with stirring.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours to ensure complete hydroboration.
-
After 2 hours, cool the reaction mixture to 10°C.
-
Carefully add the 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ while maintaining the temperature at 10°C.
-
Heat the reaction mixture to 50°C and stir for 2 hours to complete the oxidation.
-
Cool the mixture to room temperature and add diethyl ether for extraction.
-
The organic layer can then be separated, washed, dried, and concentrated to yield the deuterated alcohol, which can be analyzed by methods such as GC-MS or NMR to confirm deuterium incorporation and determine regioselectivity.
Visualizations
Caption: Workflow for a deuterated hydroboration-oxidation experiment.
Caption: Concerted mechanism of the hydroboration step.
Caption: Logic diagram for interpreting kinetic isotope effects.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. DSpace [repository.tcu.edu]
Application Notes and Protocols: Oxolane;trideuterioborane in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolane;trideuterioborane, a complex of deuterated borane and tetrahydrofuran (THF), is a valuable reagent in asymmetric synthesis for the stereoselective introduction of deuterium atoms into organic molecules. This isotopic labeling is of significant interest in medicinal chemistry and drug development for studying reaction mechanisms, elucidating metabolic pathways, and enhancing the pharmacokinetic profiles of drug candidates through the kinetic isotope effect. This document provides detailed application notes and experimental protocols for the use of this compound in two key asymmetric transformations: the reduction of prochiral ketones and the hydroboration of alkenes.
Key Applications
The primary applications of this compound in asymmetric synthesis include:
-
Asymmetric Reduction of Ketones: In conjunction with chiral catalysts, such as Corey-Bakshi-Shibata (CBS) oxazaborolidines, this compound facilitates the enantioselective reduction of prochiral ketones to furnish chiral, deuterated secondary alcohols with high levels of enantiopurity.
-
Asymmetric Hydroboration of Alkenes: The addition of the B-D bond of this compound across a carbon-carbon double bond of a prochiral alkene, mediated by a chiral catalyst, followed by oxidation, leads to the formation of chiral, deuterated alcohols. This reaction proceeds with predictable stereochemistry, allowing for the synthesis of valuable chiral building blocks.
I. Asymmetric Reduction of Prochiral Ketones
The enantioselective reduction of ketones is a fundamental transformation in organic synthesis. The use of this compound in combination with a chiral catalyst allows for the precise installation of a deuterium atom at a newly formed stereocenter.
Signaling Pathway: CBS-Catalyzed Ketone Reduction
The mechanism of the Corey-Bakshi-Shibata (CBS) reduction involves the formation of a complex between the oxazaborolidine catalyst and borane. The ketone coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, followed by the intramolecular transfer of a deuteride from the borane coordinated to the nitrogen atom.
Application Notes and Protocols for Hydroboration-Oxidation with Deuterated Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the hydroboration-oxidation of alkenes using deuterated reagents, a powerful technique for the regioselective and stereoselective introduction of deuterium. These protocols are intended for use by trained professionals in a laboratory setting.
Introduction
Hydroboration-oxidation is a two-step organic reaction that converts an alkene into an alcohol. The reaction is renowned for its anti-Markovnikov regioselectivity, meaning the hydroxyl group attaches to the less substituted carbon of the double bond, and its syn-stereospecificity, where the hydrogen and hydroxyl group are added to the same face of the double bond.[1][2] By employing deuterated reagents, specifically a deuterated borane such as borane-d3-tetrahydrofuran complex (BD₃·THF), a deuterium atom can be precisely installed at the more substituted carbon, yielding a deuterated alcohol upon oxidation.[2] This method is invaluable in mechanistic studies, metabolic tracing, and the synthesis of deuterated pharmaceutical compounds.
Reaction Mechanism
The hydroboration-oxidation reaction proceeds through two distinct steps:
Step 1: Hydroboration
The first step involves the addition of the B-D bond of the deuterated borane across the alkene double bond. This is a concerted, single-step reaction that proceeds through a four-membered transition state.[3] The boron atom, being the electrophilic center, adds to the less sterically hindered carbon of the alkene, while the deuterium atom adds to the more substituted carbon.[3][4] This step is repeated until all three deuterium atoms on the borane have reacted, forming a trialkylborane intermediate.
Step 2: Oxidation
In the second step, the trialkylborane is oxidized, typically using hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (NaOH).[2] The hydroperoxide ion attacks the boron atom, followed by a rearrangement where the alkyl group migrates from boron to oxygen. This process is repeated for all three alkyl groups, forming a trialkyl borate ester. Subsequent hydrolysis of the borate ester yields the deuterated alcohol and a boron salt.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) as borane reagents are sensitive to air and moisture.[5]
-
Glassware should be thoroughly dried in an oven and cooled under a stream of inert gas before use.[6]
-
Anhydrous solvents are essential for the success of the reaction.
Protocol for the Deuterated Hydroboration-Oxidation of 1-Octene with BD₃·THF
This protocol is adapted from standard hydroboration-oxidation procedures.[3][7]
Materials:
-
1-Octene
-
Borane-d₃-tetrahydrofuran complex (BD₃·THF) solution (e.g., 1 M in THF)
-
Sodium hydroxide (NaOH) solution (e.g., 3 M aqueous)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30% aqueous)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Hydroboration
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-octene (1.0 eq).
-
Dissolve the 1-octene in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the BD₃·THF solution (0.34 eq) to the stirred solution of 1-octene via the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
Step 2: Oxidation
-
Cool the flask back to 0 °C in an ice bath.
-
Slowly and carefully add the 3 M NaOH solution to the reaction mixture.
-
Following the base addition, slowly add the 30% H₂O₂ solution dropwise. Caution: This addition is exothermic. Maintain the temperature below 40 °C.
-
After the addition of hydrogen peroxide is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour, or until the reaction is complete (monitored by TLC or GC).
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Add diethyl ether to extract the product.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude deuterated 1-octanol.
-
The crude product can be purified by distillation or column chromatography.
Data Presentation
The regioselectivity of the hydroboration-oxidation reaction is a key feature. The following table summarizes the regioselectivity for the hydroboration of various olefins with both deuterated and non-deuterated borane, highlighting the preference for the formation of the terminal alcohol.
| Alkene | Reagent | % Primary Alcohol (Deuterated at C2) | % Secondary Alcohol (Deuterated at C1) |
| 1-Hexene | BH₃·THF | 94 | 6 |
| BD₃·THF | 94 | 6 | |
| Styrene | BH₃·THF | 80 | 20 |
| BD₃·THF | 78 | 22 | |
| α-Methylstyrene | BH₃·THF | 98 | 2 |
| BD₃·THF | 97 | 3 | |
| cis-4-Methyl-2-pentene | BH₃·THF | 57 | 43 |
| BD₃·THF | 58 | 42 | |
| 2-Methyl-2-butene | BH₃·THF | >99 | <1 |
| BD₃·THF | >99 | <1 |
Data adapted from a study on the regioselectivity of hydroboration-oxidation.[1]
Note on Isotopic Enrichment: The isotopic purity of the final product is highly dependent on the isotopic purity of the starting deuterated borane. Commercially available BD₃·THF typically has a deuterium enrichment of >98%, which translates to a similar level of deuterium incorporation in the final alcohol product. The exact isotopic enrichment can be determined by mass spectrometry (GC-MS) or NMR spectroscopy.[8]
Mandatory Visualizations
Reaction Mechanism
Caption: Mechanism of deuterated hydroboration-oxidation.
Experimental Workflow
Caption: Experimental workflow for deuterated hydroboration-oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 5. youtube.com [youtube.com]
- 6. Solved In this lab we performed a hydroboration-oxidation of | Chegg.com [chegg.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. GC-MS Analysis of Deuterium Enrichment of Retinol in Serum and Estimation of Vitamin A Total Body Stores - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Deuteration of Boronate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective incorporation of deuterium into organic molecules is a powerful strategy in drug discovery and development. Deuterium-labeled compounds, particularly at metabolically susceptible positions, can exhibit improved pharmacokinetic and toxicological profiles, a concept known as the "deuterium effect." Aryl and heteroaryl boronate esters are versatile synthetic intermediates, and their catalytic deuteration provides a direct and efficient method for the site-specific introduction of deuterium. This application note details protocols for the iridium-catalyzed deuteration of boronate esters, summarizes key quantitative data, and provides diagrams to illustrate the underlying mechanisms and experimental workflows.
Iridium-Catalyzed Deuteration of Aryl Boronate Esters
Iridium complexes have emerged as highly effective catalysts for the deuterodeboronation of aryl and heteroaryl boronate esters.[1][2] The reaction typically proceeds with high levels of deuterium incorporation under relatively mild conditions, tolerating a wide range of functional groups.
Data Presentation: Substrate Scope and Deuterium Incorporation
The following table summarizes the iridium-catalyzed deuteration of various aryl and heteroaryl boronate esters with D₂O. The data is compiled from seminal studies in the field to provide a comparative overview of the reaction's scope and efficiency.
| Entry | Substrate (Ar-Bpin) | Catalyst (mol %) | Time (h) | Yield (%) | % D Incorporation |
| 1 | Phenyl | [Ir(OMe)(cod)]₂ (2) | 12 | 95 | >98 |
| 2 | 4-Methylphenyl | [Ir(OMe)(cod)]₂ (2) | 12 | 93 | >98 |
| 3 | 4-Methoxyphenyl | [Ir(OMe)(cod)]₂ (2) | 12 | 91 | >98 |
| 4 | 4-Fluorophenyl | [Ir(OMe)(cod)]₂ (2) | 12 | 88 | >98 |
| 5 | 4-(Trifluoromethyl)phenyl | [Ir(OMe)(cod)]₂ (2) | 24 | 75 | >98 |
| 6 | 3,5-Dimethylphenyl | [Ir(OMe)(cod)]₂ (2) | 12 | 96 | >98 |
| 7 | 2-Naphthyl | [Ir(OMe)(cod)]₂ (2) | 12 | 92 | >98 |
| 8 | 2-Thienyl | [Ir(OMe)(cod)]₂ (2) | 12 | 85 | >98 |
| 9 | 3-Pyridyl | [Ir(OMe)(cod)]₂ (2) | 24 | 60 | >98 |
Data compiled from literature sources. Yields are for isolated products. Deuterium incorporation was determined by ¹H NMR and/or mass spectrometry.
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed Deuteration of Aryl Boronate Esters
This protocol is adapted from the work of Hartwig and coworkers.[1][2]
Materials:
-
Aryl or heteroaryl pinacol boronate ester (Ar-Bpin)
-
[Ir(OMe)(cod)]₂ (Iridium(I) methoxide cyclooctadiene dimer)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere equipment (glovebox or Schlenk line)
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox, add the aryl boronate ester (1.0 mmol, 1.0 equiv) and [Ir(OMe)(cod)]₂ (0.02 mmol, 2 mol %) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF (3 mL) to the vial.
-
Deuterium Source: Add D₂O (0.5 mL) to the reaction mixture.
-
Reaction Conditions: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated oil bath at 80 °C.
-
Monitoring: Stir the reaction mixture at 80 °C. The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by GC-MS or ¹H NMR spectroscopy to determine the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water (10 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the deuterated product.
Visualizations
Catalytic Cycle of Iridium-Catalyzed Deuterodeboronation
The following diagram illustrates the proposed catalytic cycle for the iridium-catalyzed deuteration of an aryl boronate ester.
Caption: Proposed catalytic cycle for Ir-catalyzed deuterodeboronation.
Experimental Workflow for Catalytic Deuteration
This diagram outlines the general workflow for the catalytic deuteration of boronate esters.
Caption: General experimental workflow for catalytic deuteration.
Alternative Catalytic Systems
While iridium catalysts are highly effective, other transition metals have also been explored for deuterodeboronation.
Gold-Catalyzed Deuterodeboronation
Recent studies have shown that gold complexes can catalyze the proto- and deuterodeboronation of arylboronic acids.[3] This method is notable for its mild reaction conditions, often proceeding at room temperature and without the need for strong acids or bases. This approach expands the toolkit for chemists, offering a complementary method with a different reactivity profile and substrate tolerance. Further research is ongoing to fully elucidate the scope and mechanism of gold-catalyzed deuterodeboronation of boronate esters.
Conclusion
The catalytic deuteration of aryl and heteroaryl boronate esters is a robust and valuable tool for the synthesis of isotopically labeled compounds. Iridium-catalyzed protocols, in particular, offer high efficiency and broad applicability. The provided protocols and data serve as a practical guide for researchers in academia and industry to implement this methodology in their synthetic endeavors, accelerating the development of novel deuterated molecules for various applications, including pharmaceutical research.
References
Application Notes and Protocols for NMR Analysis of Deuterated Products
Audience: Researchers, scientists, and drug development professionals.
Introduction: Deuterium labeling, the substitution of hydrogen (¹H) with its stable isotope deuterium (²H or D), is a powerful tool in pharmaceutical research and development. This strategic substitution can significantly alter a drug's metabolic profile, often leading to improved pharmacokinetic properties and a better safety profile.[1][2] The C-D bond is stronger than the C-H bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.[3] This "kinetic isotope effect" can reduce the formation of toxic metabolites and increase the drug's half-life, allowing for lower or less frequent dosing.[2][3] Consequently, accurate and robust analytical techniques are essential to determine the extent and location of deuteration, as well as to confirm the structural integrity of the final product.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and indispensable tool for these analyses, providing detailed structural and quantitative information.[][6]
Key NMR Techniques for Analyzing Deuterated Products
A multi-pronged NMR approach is often necessary for the comprehensive analysis of deuterated compounds. The primary nuclei of interest are ¹H, ²H, and ¹³C.
1.1. ¹H (Proton) NMR:
¹H NMR is a fundamental technique for assessing the degree of deuteration. The principle is straightforward: the replacement of a proton with a deuteron results in the disappearance or reduction of the corresponding signal in the ¹H spectrum.
-
Applications:
-
Determination of Isotopic Purity: By comparing the integration of a residual ¹H signal at a deuterated position to the integration of a non-deuterated signal within the same molecule, the percentage of deuteration can be calculated.
-
Positional Confirmation: The absence of a specific proton signal confirms that deuteration has occurred at the intended position.
-
-
Limitations: For highly deuterated compounds (>98 atom% D), the residual proton signals can be very weak, making accurate quantification challenging.[7]
1.2. ²H (Deuterium) NMR:
Directly observing the deuterium nucleus provides a powerful and often more accurate method for analyzing highly deuterated compounds.[7]
-
Advantages:
-
Direct Detection: Provides a clean spectrum where only deuterium signals are observed.[7]
-
Use of Non-Deuterated Solvents: Standard protonated solvents can be used, which can be advantageous.[7]
-
Quantitative Analysis: With appropriate experimental parameters, ²H NMR is relatively quantitative and can be used to determine deuterium atom % enrichment.[7]
-
-
Challenges:
-
Lower Sensitivity: Deuterium has a lower magnetogyric ratio than protons, resulting in lower intrinsic sensitivity. This means longer acquisition times are often required to achieve a good signal-to-noise ratio.[6][7]
-
Broader Signals: The quadrupole moment of the deuterium nucleus (spin I=1) leads to broader signals compared to protons, which can reduce resolution.
-
1.3. ¹³C NMR:
¹³C NMR offers an indirect method to probe deuteration by observing its effect on the carbon backbone.
-
Key Principles:
-
C-D Coupling: A carbon attached to a deuterium will appear as a multiplet in the ¹³C spectrum due to one-bond ¹³C-²H coupling. The most common pattern is a 1:1:1 triplet.
-
Isotope Shifts: Deuteration can cause small upfield shifts in the resonance of the attached carbon and even carbons that are two or three bonds away.[8]
-
-
Applications:
-
Site-Specific Quantification: By decoupling both ¹H and ²H, it's possible to resolve the ¹³C signals of different isotopologues (molecules that differ only in their isotopic composition). The relative integrals of these signals can be used for site-specific quantification of deuteration.[8]
-
Quantitative Data Presentation
The primary quantitative goal in the analysis of deuterated products is the determination of isotopic enrichment or the degree of deuteration.
Table 1: Comparison of NMR Nuclei for Quantitative Analysis of Deuteration
| NMR Nucleus | Principle of Quantification | Advantages | Disadvantages | Best Suited For |
| ¹H | Disappearance/reduction of proton signal intensity relative to an internal standard or a non-deuterated portion of the molecule. | High sensitivity, readily available instrumentation. | Can be inaccurate for very high levels of deuteration (>98%).[7] | Partially deuterated compounds or as a complementary method. |
| ²H | Direct integration of deuterium signals relative to an internal standard or a known deuterated reference. | Direct and accurate for high levels of deuteration, clean spectra.[7] | Lower sensitivity requires longer experiment times; broader signals.[6][7] | Highly deuterated compounds (>98 atom% D).[7] |
| ¹³C | Integration of resolved signals from different isotopologues, utilizing deuterium-induced isotope shifts.[8] | Provides site-specific deuteration levels.[8] | Low natural abundance of ¹³C requires longer acquisition; requires dual ¹H/²H decoupling.[8] | Complex molecules with multiple deuteration sites or when site-specificity is critical. |
Table 2: Example Isotopic Purity Data for Commercially Available Deuterated Compounds [4]
| Compound | Theoretical Deuteration | Calculated % Isotopic Purity (HR-MS & NMR) |
| Tamsulosin-d₄ | 99.0% | 99.5% |
| Oxybutynin-d₅ | 98.0% | 98.8% |
| Eplerenone-d₃ | 99.0% | 99.9% |
| Propafenone-d₇ | 95.0% | 96.5% |
Experimental Protocols
Protocol 1: Determination of Isotopic Purity using Quantitative ¹H NMR (qNMR)
This protocol is suitable for compounds with partial to moderate levels of deuteration.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the deuterated product and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The internal standard should have a known purity and signals that do not overlap with the analyte.
-
Dissolve the mixture in a known volume of a deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Data Acquisition (Example parameters for a 400 MHz spectrometer):
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient to ensure full relaxation for quantitative accuracy).
-
Acquisition Time (at): Typically 2-4 seconds.
-
Number of Scans (ns): 16 to 64, depending on the sample concentration, to achieve a good signal-to-noise ratio (>250:1 for quantitative analysis).
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
-
Data Processing:
-
Apply an exponential window function with minimal line broadening (e.g., 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Carefully integrate the signal of the residual protons at the deuterated site and a well-resolved signal from the internal standard. Also, integrate a signal from a non-deuterated part of the analyte molecule.
-
-
Calculation of % Deuteration:
-
Use the formula: % Deuteration = [1 - ((Integral_residual_proton / # of Protons) / (Integral_non-deuterated_analyte / # of Protons))] * 100
-
Protocol 2: Direct Analysis of Highly Deuterated Products using ²H NMR
This protocol is ideal for compounds with >98% deuteration.[7]
-
Sample Preparation:
-
NMR Data Acquisition (Example parameters for a 400 MHz spectrometer, equivalent to 61.4 MHz for ²H):
-
Spectrometer Setup: The instrument should be configured for ²H observation. On many modern spectrometers, the lock channel can serve as the transceiver coil without the need for probe tuning.[7]
-
Pulse Sequence: Standard 90° pulse.
-
Relaxation Delay (d1): Deuterium T₁ values are generally shorter than protons, so a shorter delay of 1-5 seconds is often sufficient.
-
Acquisition Time (at): 1-2 seconds.
-
Number of Scans (ns): Due to the lower sensitivity of ²H, a higher number of scans (e.g., 128 to 1024) may be necessary.
-
Decoupling: No proton decoupling is typically required.
-
-
Data Processing and Analysis:
-
Process the data similarly to ¹H NMR (Fourier transform, phasing, baseline correction).
-
The chemical shifts in the ²H spectrum will be identical to those in the ¹H spectrum.
-
The relative integrals of the deuterium signals can be used to confirm the relative number of deuterium atoms at different positions in the molecule.[7]
-
Visualization of Workflows and Concepts
Diagram 1: General Workflow for NMR Analysis of a Deuterated Product
A generalized workflow for the NMR analysis of deuterated compounds.
Diagram 2: Conceptual Effect of Deuteration on Metabolism and NMR Signal
Deuteration slows metabolism and alters the corresponding NMR signals.
References
- 1. Application of deuterium in drug discovery | PPTX [slideshare.net]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Deuterium - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Oxolane;trideuterioborane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxolane;trideuterioborane (BD₃-THF). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve yields and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as deuterated borane-tetrahydrofuran complex (BD₃-THF), is a deuterated analog of the common hydroborating agent, borane-THF (BH₃-THF). It is primarily used in organic synthesis for hydroboration-oxidation reactions to produce deuterated alcohols from alkenes.[1][2] This reagent is particularly valuable for introducing deuterium labels into molecules for mechanistic studies, kinetic isotope effect studies, and as internal standards in analytical chemistry.
Q2: How should I properly store and handle this compound to ensure its stability and reactivity?
Proper storage and handling are critical to prevent the degradation of this compound and ensure optimal reaction yields.
-
Storage Temperature: The reagent should be stored at low temperatures, typically between 0°C and 5°C, to minimize decomposition of the THF complex.[1]
-
Inert Atmosphere: this compound is highly reactive with atmospheric moisture and oxygen. It should always be handled under a dry, inert atmosphere, such as nitrogen or argon.
-
Stabilizers: Commercial solutions of BD₃-THF are often stabilized with small amounts of agents like N-isopropyl-N-methyl-t-butylamine (NIMBA) or sodium borohydride (NaBH₄) to improve thermal stability and shelf-life.[1]
-
Moisture Prevention: Ensure all glassware and solvents are rigorously dried before use to prevent quenching of the reagent.
Q3: What is the expected regioselectivity and stereochemistry when using this compound in hydroboration-oxidation?
Similar to its non-deuterated counterpart, this compound exhibits high regioselectivity and stereospecificity in hydroboration-oxidation reactions.
-
Regioselectivity: The hydroboration reaction proceeds with anti-Markovnikov selectivity, meaning the boron atom adds to the less sterically hindered carbon of the carbon-carbon double bond. Subsequent oxidation replaces the boron with a hydroxyl group, resulting in the alcohol at the less substituted position.
-
Stereochemistry: The addition of the deuterium and boron across the double bond occurs in a syn fashion, meaning they add to the same face of the alkene. The subsequent oxidation step proceeds with retention of configuration, preserving the syn stereochemistry in the final deuterated alcohol product.
Troubleshooting Guide: Improving Reaction Yields
Low yields in reactions involving this compound can arise from various factors. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Degraded Reagent | 1. Verify the age and storage conditions of the this compound solution. Prolonged storage, even at recommended temperatures, can lead to a decrease in molarity. 2. If the reagent is old or has been improperly stored, consider titrating it to determine the active concentration or using a fresh bottle. |
| Presence of Moisture | 1. Ensure all glassware was thoroughly dried (e.g., oven-dried or flame-dried under vacuum) before use. 2. Use anhydrous solvents. Consider using freshly distilled solvents or those from a solvent purification system. 3. Handle the reagent and conduct the reaction under a strictly inert atmosphere (dry nitrogen or argon). |
| Incomplete Reaction | 1. Reaction Time: While hydroboration is often rapid, some sterically hindered substrates may require longer reaction times. Monitor the reaction progress by TLC or GC-MS. 2. Temperature: Most hydroborations with BD₃-THF are performed at room temperature.[1] However, for less reactive alkenes, a slight increase in temperature may be necessary. Conversely, for highly reactive substrates, cooling the reaction may improve selectivity and reduce side reactions. |
| Incorrect Stoichiometry | 1. Ensure the correct molar ratio of this compound to the alkene is used. One equivalent of BD₃ can react with up to three equivalents of a simple alkene. 2. If the concentration of the BD₃-THF solution is uncertain, consider using a slight excess of the reagent. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Side Reactions of the Borane | 1. Rearrangement of Organoborane: While less common with simple alkenes, organoborane intermediates can sometimes undergo rearrangement. Maintaining a low reaction temperature can often minimize this. 2. Over-reduction: In substrates with other reducible functional groups, over-reduction can occur. Consider using a more selective borane reagent, such as a bulkier dialkylborane, if chemoselectivity is an issue. |
| Improper Quenching | 1. Inefficient quenching of excess this compound can lead to side reactions during work-up. A common method is the slow addition of a small amount of water or acetone to consume the unreacted borane before the oxidation step. |
| Oxidation Issues | 1. Ensure the oxidative work-up conditions (e.g., hydrogen peroxide and a base like sodium hydroxide) are appropriate for your substrate. 2. The oxidation step is exothermic; maintain a controlled temperature to avoid degradation of the product. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Boron Byproducts | 1. The work-up procedure is designed to convert boron-containing species into water-soluble borate salts. Ensure thorough extraction with an organic solvent and washing of the organic layer with brine or water to remove these byproducts. 2. If boron impurities persist, consider a filtration step or an additional aqueous wash. |
| Co-eluting Impurities | 1. If standard column chromatography does not provide adequate separation, consider using a different stationary phase or solvent system. 2. For volatile alcohols, distillation can be an effective purification method. |
Quantitative Data
The regioselectivity of hydroboration-oxidation using this compound (BD₃-THF) is comparable to that of its non-deuterated analog (BH₃-THF), with minor differences potentially arising from steric and isotopic effects.
Table 1: Comparison of Regioselectivity and Yield for Hydroboration-Oxidation of Representative Olefins with BD₃-THF and BH₃-THF [1]
| Olefin | Reagent | Product Distribution (%) | Total Yield (%) |
| 1-Hexene | BD₃-THF | 1-Hexanol-dₓ (94%), 2-Hexanol-dₓ (6%) | 92 |
| BH₃-THF | 1-Hexanol (94%), 2-Hexanol (6%) | 95 | |
| Styrene | BD₃-THF | 2-Phenylethanol-dₓ (98%), 1-Phenylethanol-dₓ (2%) | 90 |
| BH₃-THF | 2-Phenylethanol (98%), 1-Phenylethanol (2%) | 93 | |
| α-Methylstyrene | BD₃-THF | 2-Phenyl-1-propanol-dₓ (98%), 2-Phenyl-2-propanol-dₓ (2%) | 88 |
| BH₃-THF | 2-Phenyl-1-propanol (99%), 2-Phenyl-2-propanol (1%) | 91 | |
| Norbornene | BD₃-THF | exo-Norborneol-dₓ (99.5%), endo-Norborneol-dₓ (0.5%) | 95 |
| BH₃-THF | exo-Norborneol (99.5%), endo-Norborneol (0.5%) | 98 |
Note: Deuterium incorporation patterns (dₓ) vary depending on the specific deuterated alcohol.
Experimental Protocols
Protocol: Hydroboration-Oxidation of 1-Octene with this compound
This protocol is adapted from standard hydroboration-oxidation procedures and is intended as a general guideline.
Materials:
-
1-Octene
-
This compound (1 M solution in THF, stabilized)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere, add 1-octene (e.g., 1.0 mmol) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum.
-
Dissolve the 1-octene in anhydrous THF (e.g., 5 mL).
-
Cool the flask to 0°C in an ice bath.
-
-
Hydroboration:
-
Slowly add the this compound solution (e.g., 0.37 mL of a 1 M solution, 0.37 mmol to provide a slight excess of B-D bonds) to the stirred solution of 1-octene over a period of 5-10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
-
Quenching Excess Borane (Optional but Recommended):
-
Cool the reaction mixture back to 0°C.
-
Slowly add a few drops of water or acetone to quench any unreacted this compound. Stir for 10-15 minutes.
-
-
Oxidation:
-
Slowly and carefully add the 3 M sodium hydroxide solution (e.g., 1.5 mL) to the reaction mixture, ensuring the temperature does not rise significantly.
-
Following the base, slowly add the 30% hydrogen peroxide solution (e.g., 1.5 mL) dropwise. The reaction is exothermic, so maintain cooling as necessary.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to 50°C for an additional hour to ensure complete oxidation.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and add diethyl ether (e.g., 10 mL).
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (e.g., 2 x 10 mL).
-
Combine the organic extracts and wash with brine (e.g., 2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deuterated alcohol.
-
Purify the product by flash column chromatography on silica gel or by distillation as appropriate.
-
Visualizations
References
Technical Support Center: Trideuterioborane Reductions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using trideuterioborane (BD₃) for chemical reductions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during trideuterioborane reductions?
A1: The most common side reactions are generally analogous to those of other borane reagents and include:
-
Incomplete Reduction: The starting material is not fully consumed, leading to a mixture of starting material and the desired product. This can be caused by several factors, including reagent decomposition, insufficient reagent, or a highly hindered substrate.
-
Hydroboration of Alkenes: If the substrate contains a carbon-carbon double bond, trideuterioborane can add across the double bond in a hydroboration reaction. This is often an undesired side reaction if the target is the reduction of a carbonyl group.
-
Reduction of Other Functional Groups: Trideuterioborane is a versatile reducing agent and can also reduce other functional groups such as carboxylic acids, esters, amides, and nitriles, although typically at different rates than aldehydes and ketones.[1] If these functional groups are present in the substrate, their reduction can be a competing side reaction.
-
1,4-Reduction of α,β-Unsaturated Carbonyls: In the reduction of α,β-unsaturated aldehydes and ketones (enones), the deuteride can add to the β-carbon (1,4-addition or conjugate addition) leading to a saturated ketone or aldehyde, in competition with the desired 1,2-addition to the carbonyl group to form an allylic alcohol.[2]
-
Formation of Stable Amine-Borane Complexes: When reducing substrates containing amine functionalities or during reductive amination, stable amine-borane complexes can form, which can be difficult to break during workup, complicating product isolation.[3][4]
Q2: What are the typical byproducts of a trideuterioborane reduction after workup?
A2: After quenching the reaction, typically with an alcohol (like methanol or ethanol) or water, the boron-containing species are converted into boric acid (B(OH)₃) or its esters (e.g., B(OCH₃)₃). Hydrogen gas (H₂) is also often evolved during the quenching process. These byproducts are generally removed during the aqueous workup and purification steps.
Q3: How does steric hindrance affect trideuterioborane reductions?
A3: Steric hindrance around the functional group to be reduced can significantly slow down the reaction rate and may lead to incomplete reduction.[5] For highly hindered ketones, longer reaction times, higher temperatures, or the use of a less sterically demanding borane source might be necessary. In some cases, very hindered substrates may not react at all under standard conditions.
Troubleshooting Guides
Issue 1: Incomplete Reduction of the Starting Material
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material alongside the desired product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Reagent | Ensure an adequate excess of trideuterioborane is used. Typically, 1.1 to 1.5 equivalents are used per hydride transfer. For substrates with multiple reducible groups, calculate the stoichiometry accordingly. |
| Reagent Decomposition | Trideuterioborane solutions (e.g., in THF) can degrade over time, especially if not stored properly under an inert atmosphere and at the recommended temperature. Use a fresh bottle or titrate the solution to determine the active concentration. |
| Steric Hindrance | For sterically hindered substrates, increase the reaction time and/or temperature.[5] Consider using a less sterically hindered borane reagent if the problem persists. |
| Formation of a Stable Intermediate | In some cases, a stable intermediate, such as an amine-borane complex, may form, preventing further reaction. See the troubleshooting guide for "Difficulty in Product Isolation" for advice on breaking these complexes. |
Issue 2: Formation of an Unexpected Side Product
Symptoms:
-
Isolation of a byproduct in significant yield.
-
NMR or Mass Spectrometry data indicates the presence of a species other than the starting material or the expected product.
Possible Side Reactions and Mitigation Strategies:
| Side Reaction | Mitigation Strategy |
| Hydroboration of an Alkene | Conduct the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the reduction of the carbonyl over hydroboration. The relative rates are temperature-dependent. |
| 1,4-Reduction of an Enone | The ratio of 1,2- to 1,4-reduction can be influenced by the reaction conditions and the specific borane reagent used. For a higher yield of the 1,2-reduction product (allylic alcohol), consider using a bulkier borane reagent or performing the reaction at very low temperatures. Conversely, to favor 1,4-reduction, other reagents might be more suitable.[6][7][8][9] |
| Reduction of an Ester or Other Functional Group | If chemoselectivity is an issue, consider using a milder reducing agent that is more selective for aldehydes and ketones over other functional groups. Alternatively, protect the more reactive functional group before the reduction. Ammonia borane has been shown to be highly chemoselective for aldehydes and ketones in the presence of esters, nitro groups, and nitriles.[10][11][12][13] |
Quantitative Data on Side Reactions:
Table 1: 1,2- vs. 1,4-Reduction of (E)-4-phenylbut-3-en-2-one
| Reducing System | Product(s) | Ratio (1,2:1,4) | Combined Yield | Reference |
| 1,3-dimethylimidazol-2-ylidene borane / Acetic Acid | 1,2-reduction product and saturated alcohol | 90:10 | 79% | [2] |
Table 2: Effect of Steric Hindrance on Ketone Reduction Yield
| Substrate | Reducing System | Reaction Time | Yield | Reference |
| 1-(4-bromophenyl)ethanone | 1,3-dimethylimidazol-2-ylidene borane / 5 equiv. Acetic Acid | 24 h | 93% | [2] |
| 2,2,4,4-Tetramethyl-3-pentanone (highly hindered) | 1,3-dimethylimidazol-2-ylidene borane / 5 equiv. Acetic Acid | 72 h | 97% | [2] |
| 2-Phenylacetophenone (sterically hindered) | B(C₆F₅)₃ / Pinacolborane | - | 75% | [5] |
Issue 3: Difficulty in Product Isolation / Persistent Emulsions During Workup
Symptoms:
-
Formation of a stable emulsion during aqueous workup.
-
The product is difficult to extract from the aqueous layer.
-
NMR of the "purified" product shows a broad signal characteristic of a borane complex.
Cause:
This is often due to the formation of a stable amine-borane complex if your substrate or product contains a nitrogen atom. These complexes can be water-soluble and difficult to break.
Solutions for Cleaving Amine-Borane Complexes:
| Method | Description | Reference |
| Acidic Workup | Treat the reaction mixture with an excess of aqueous acid (e.g., 1-6 M HCl) and stir for several hours. The amine will be protonated to form the ammonium salt, breaking the N-B bond. The product can then be extracted after basification of the aqueous layer.[3] | |
| Alcoholysis with Heating | Refluxing the amine-borane complex in methanol can help to break the complex by forming volatile trimethyl borate. This may need to be repeated several times.[3] | |
| Palladium- or Nickel-Catalyzed Methanolysis | For very stable complexes, catalytic amounts of palladium on carbon (Pd/C) or Raney Nickel in methanol can facilitate the cleavage of the amine-borane adduct under mild conditions.[14] | |
| Ethanolamine Workup | Adding an excess (e.g., 5 equivalents) of ethanolamine before the aqueous workup can sometimes be effective in breaking the complex where other methods fail.[4] |
Experimental Protocols
Detailed Methodology: Reduction of Acetophenone with Trideuterioborane-Tetrahydrofuran Complex
This protocol is adapted from standard procedures for borane reductions of ketones.[15]
Materials:
-
Acetophenone
-
Trideuterioborane-THF complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add acetophenone (e.g., 1.20 g, 10.0 mmol) dissolved in anhydrous THF (20 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Trideuterioborane: Add the trideuterioborane-THF solution (e.g., 11.0 mL of a 1 M solution, 11.0 mmol, 1.1 equivalents) dropwise to the stirred solution of acetophenone over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add methanol (5 mL) dropwise to quench the excess trideuterioborane. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation.
-
Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the residue in diethyl ether (50 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1-phenylethan-1-d-ol.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Visualizations
Caption: Workflow for the reduction of a ketone using trideuterioborane.
Caption: Decision tree for troubleshooting incomplete reductions.
Caption: 1,2- vs. 1,4-reduction pathways for α,β-unsaturated ketones.
References
- 1. rushim.ru [rushim.ru]
- 2. Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 8. Borane-Catalyzed, Chemoselective Reduction and Hydrofunctionalization of Enones Enabled by B-O Transborylation [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water | Semantic Scholar [semanticscholar.org]
- 11. Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Cleavage of Borane-Amine Adducts [organic-chemistry.org]
- 15. scribd.com [scribd.com]
Optimizing reaction conditions for hydroboration with deuterated boranes.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with hydroboration reactions using deuterated boranes.
Troubleshooting Guide
Issue 1: Low Regioselectivity (Incorrect placement of Deuterium and Hydroxyl Group)
Q: My reaction is producing a mixture of regioisomers, with the hydroxyl group not exclusively on the less substituted carbon. How can I improve the anti-Markovnikov selectivity?
A: Low regioselectivity is a common issue and can often be addressed by considering both steric and electronic factors.
-
Steric Hindrance of the Borane Reagent: The steric bulk of the borane reagent is a primary factor in directing the boron atom to the less sterically hindered carbon of the alkene.[1] If you are using borane-d3 THF complex (BD₃·THF), which is the least sterically demanding borane, you may observe lower regioselectivity.[2]
-
Solution: Employ a more sterically hindered deuterated borane reagent. While deuterated versions of bulkier boranes are less common, their non-deuterated counterparts demonstrate the principle effectively. For instance, using 9-borabicyclo[3.3.1]nonane (9-BBN) significantly enhances regioselectivity compared to BH₃·THF.[1][3]
-
-
Slow Addition of the Borane Reagent: The rate of addition of the deuterated borane to the alkene can influence selectivity.
Issue 2: Incomplete Reaction or Low Yield
Q: My reaction is not going to completion, and I am isolating unreacted starting material. What are the potential causes and how can I resolve this?
A: Incomplete reactions can stem from several factors, primarily related to the quality of the reagents and the reaction conditions.
-
Moisture in the Reaction: Borane reagents are sensitive to moisture. Any water present in the solvent or on the glassware will react with the borane, rendering it inactive for hydroboration.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Degraded Borane Reagent: Deuterated borane solutions, like their non-deuterated analogs, can degrade over time, especially if not stored properly.[5]
-
Insufficient Reaction Time or Temperature: While many hydroborations are rapid, sterically hindered alkenes may require longer reaction times or elevated temperatures.
-
Solution: Monitor the reaction by a suitable technique (e.g., TLC, GC-MS). If the reaction is sluggish, consider increasing the reaction time or gently warming the mixture. Reactions with 9-BBN, for example, are often conducted at 60-80°C.[9]
-
Issue 3: Low Deuterium Incorporation
Q: The mass spectrum of my product shows lower-than-expected deuterium incorporation. What could be the cause?
A: This is a critical issue specific to working with deuterated reagents and is often related to unintended H/D exchange.
-
Premature Quenching with Protic Solvents: The intermediate organoborane is sensitive to protic solvents. If a protic solvent (like water or methanol) is added before the oxidation step, the deuterium on the carbon can be exchanged for a proton from the solvent.[10]
-
Solution: Ensure the workup procedure is followed correctly. Do not add any protic solvents to the reaction mixture after the hydroboration step is complete and before the oxidative workup. Excess deuterated borane should be quenched with an aprotic reagent, such as acetone, before the addition of the oxidative mixture (e.g., NaOH and H₂O₂).[4]
-
-
Back-Exchange During Workup or Purification: Although the C-D bond is generally stable, prolonged exposure to acidic or basic aqueous conditions during workup or chromatography could potentially lead to some back-exchange, depending on the structure of the product.
-
Solution: Minimize the time the product is in contact with aqueous acidic or basic solutions during the workup. Use deuterated solvents for quenching if absolutely necessary and available, though a standard aprotic quench and careful workup is usually sufficient.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to handle and store deuterated borane solutions like BD₃·THF? A1: Deuterated borane-THF solutions are air and moisture-sensitive.[11] They should be handled under an inert atmosphere (nitrogen or argon) using dry syringes and glassware.[4] For long-term storage, these solutions should be kept in a refrigerator at 2-8°C.[5][6] Some commercially available solutions contain stabilizers like sodium borohydride (in the case of BD₃, it would be NaBD₄) or amines to improve their shelf life.[5][6][8]
Q2: Can I use borane-dimethyl sulfide-d₃ (BD₃·SMe₂) instead of BD₃·THF? What are the differences? A2: Yes, BD₃·SMe₂ can be used. Borane-dimethyl sulfide (BMS) is generally more stable and available in higher concentrations than the THF complex.[12][13][14] However, it has a strong, unpleasant odor.[14] The reactivity of BMS is slightly lower than that of the THF complex.[11] The choice between the two often comes down to a balance of stability, ease of handling, and odor.
Q3: How do I know if my hydroboration reaction is complete before proceeding to the oxidation step? A3: The completion of the hydroboration step can be monitored by techniques such as Thin Layer Chromatography (TLC) by observing the disappearance of the starting alkene. Alternatively, spectroscopic methods like IR spectroscopy can be used to check for the disappearance of the C=C stretch of the alkene (around 1650 cm⁻¹).[4]
Q4: Is it necessary to quench the excess deuterated borane before the oxidation step? A4: Yes, it is a crucial step. Quenching the excess borane (for example, with acetone) prevents a vigorous and potentially hazardous reaction when the aqueous hydrogen peroxide and base are added for the oxidation step.[4]
Q5: Why is the oxidation step performed under basic conditions? A5: The oxidation of the organoborane intermediate to the alcohol is typically carried out using hydrogen peroxide in the presence of a base, such as sodium hydroxide.[10] The base deprotonates the hydrogen peroxide to form the hydroperoxide anion (HOO⁻), which is a more potent nucleophile that attacks the boron atom, initiating the migration of the alkyl group to form the C-O bond.[15]
Data Presentation
Table 1: Regioselectivity of Hydroboration with Different Borane Reagents.
The following table summarizes the regioselectivity for the hydroboration of 1-hexene with different borane reagents, demonstrating the impact of steric bulk on the distribution of the boron atom placement (and consequently, the final hydroxyl group).
| Borane Reagent | % Boron on C-1 (anti-Markovnikov) | % Boron on C-2 (Markovnikov) | Reference |
| BH₃·THF | 94 | 6 | [1] |
| Disiamylborane ((Sia)₂BH) | 99 | 1 | [1] |
| 9-BBN | 99.9 | 0.1 | [1] |
Note: The data presented is for non-deuterated boranes, but the trend in regioselectivity due to steric effects is directly applicable to their deuterated analogs.
Experimental Protocols
Detailed Methodology for Hydroboration-Oxidation with Deuterated Borane (BD₃·THF)
This protocol is adapted from a standard procedure for the hydroboration of 1-octene and is designed to maximize deuterium incorporation.[4]
Materials:
-
Alkene (e.g., 1-octene)
-
Deuterated borane-tetrahydrofuran complex (BD₃·THF), 1.0 M solution
-
Anhydrous Tetrahydrofuran (THF)
-
Acetone
-
3 M Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the alkene and anhydrous THF. Cool the flask to 0°C in an ice bath.
-
Hydroboration: Slowly add the 1.0 M BD₃·THF solution to the stirred alkene solution dropwise over a period of 5-10 minutes. Slower addition generally improves regioselectivity.[4]
-
Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. Let the solution stir for an additional 1-2 hours. Monitor the reaction for the disappearance of the starting alkene by TLC or GC.
-
Quenching Excess Borane: Once the hydroboration is complete, cool the reaction mixture back to 0°C and slowly add acetone dropwise to quench any excess BD₃·THF. Stir for 10-15 minutes.
-
Oxidation: To the cooled solution, carefully and sequentially add 3 M NaOH solution followed by the dropwise addition of 30% H₂O₂. Caution: This addition can be exothermic. Maintain the temperature below 20°C.
-
Completion of Oxidation: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Gentle warming to 50°C for a short period can ensure complete oxidation.
-
Workup: Add saturated aqueous NaCl solution to the reaction mixture. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude deuterated alcohol. The product can be further purified by flash column chromatography if necessary.
Visualizations
Caption: Workflow for hydroboration-oxidation with deuterated boranes.
Caption: Decision tree for troubleshooting common hydroboration issues.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Borane-dâ (D, 98%) (1 molar in THF) + 0.005M NaBDâ - Cambridge Isotope Laboratories, DLM-1315-0.25 [isotope.com]
- 7. US6048985A - Borane-tetrahydrofuran complex method of storing and reacting borane-tetrahydrofuran complex - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydroboration - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. blog.strem.com [blog.strem.com]
- 12. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 13. Introduction to Borane Dimethyl Sulfide | Borates Today [borates.today]
- 14. Borane Reagents [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Deuterium Labeling Experiments
Welcome to the technical support center for deuterium labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Deuterium Incorporation
Q1: I am observing very low or no deuterium incorporation in my protein/metabolite of interest. What are the potential causes?
A1: Low deuterium incorporation can stem from several factors throughout your experimental workflow, from the labeling strategy itself to sample handling and analysis. Key areas to investigate include the health of your biological system, the efficiency of the deuterium source, and potential back-exchange issues.
Troubleshooting Steps:
-
Verify the Health of the Biological System: Deuterium incorporation is an active process. Cellular stress or low metabolic activity can significantly reduce the uptake and incorporation of deuterium.
-
Cell Viability: Ensure cell viability is high throughout the experiment. High concentrations of D₂O can be toxic to some cell lines, leading to reduced growth and metabolic activity.[1][2][3] It has been observed that extensive replacement of protium by deuterium can induce stress responses and impair cell division.[2]
-
Metabolic State: The metabolic state of your cells will influence which pathways are active and thus where deuterium is incorporated. For example, in studies of NADPH metabolism, the duplication of generating reactions in different subcellular compartments can complicate the analysis of whole-cell extracts.[4]
-
Cell Growth Rate: In cell culture experiments, the rate of protein turnover and, consequently, deuterium incorporation from labeled amino acids, is linked to the cell doubling time.[5]
-
-
Check the Deuterium Source and Labeling Medium:
-
D₂O Concentration: Ensure the final concentration of D₂O in your medium is sufficient for labeling. For cell culture, direct addition of pure D₂O to the medium can result in slow and incomplete labeling of free amino acids. It is recommended to pre-dilute D₂O in the media before applying it to cells.[6]
-
Labeled Precursors: When using deuterated substrates like glucose, low substrate labeling can lead to a decreased signal.[4]
-
-
Minimize Back-Exchange: Back-exchange is the undesirable process where incorporated deuterium is swapped back for hydrogen from protic solvents during sample processing.[7] This is a major cause of apparent low incorporation.
-
Quenching Conditions: The quenching step, designed to stop the labeling reaction, is critical. This is typically achieved by rapidly lowering the pH to around 2.5 and the temperature to approximately 0°C.[7][8]
-
Sample Handling: Minimize the time the deuterated sample is exposed to protiated solvents.[7] Automated systems can help to ensure rapid and reproducible processing.
-
Analytical Conditions: During liquid chromatography (LC), back-exchange can still occur. Using short gradients and low temperatures can help mitigate this.[9] However, shortening the LC gradient may not always lead to a significant reduction in back-exchange.[9]
-
Issue 2: High Back-Exchange of Deuterium
Q2: My initial deuterium incorporation appears to be good, but I lose a significant amount of the label during sample processing and analysis. How can I minimize back-exchange?
A2: Minimizing back-exchange is crucial for the reliability of Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) data.[10][11] The primary strategies involve controlling pH, temperature, and the duration of exposure to protic solvents.
Strategies to Minimize Back-Exchange:
-
Optimized Quench and Digestion:
-
Rapid Chromatography:
-
Perform liquid chromatography at low temperatures (e.g., 0-4 °C).
-
Use short analytical columns and fast gradients to reduce the time the sample is in a protic mobile phase.[7]
-
-
Novel Sample Preparation Techniques:
-
System Optimization:
-
A systematic analysis of factors influencing back-exchange, including solution pH, ionic strength, desolvation temperature, and LC column interactions, can lead to significant improvements in deuterium recovery.[9]
-
An unexpected finding is the dependence of back-exchange on ionic strength, suggesting that adjusting salt concentrations during sample preparation can be beneficial.[9]
-
Quantitative Impact of Optimization on Back-Exchange:
| Parameter | Standard Condition | Optimized Condition | Impact on Back-Exchange |
| LC Gradient Time | Standard | Shortened by 50% | Reduced back-exchange by only ~2% (from ~30% to 28%)[9] |
| Sample Preparation | Bulk Solution | Water-in-oil Droplet | Significantly retarded back-exchange kinetics[10][11] |
| Ionic Strength | Not specified | Higher salt during proteolysis, lower salt before ESI | Contributes to D-label recovery of 90 ± 5%[9] |
| Temperature | Room Temperature | ~0°C | Dramatically reduces HDX rates[12] |
Experimental Protocols
Key Experiment: Bottom-Up Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)
This protocol provides a general workflow for a continuous-labeling, bottom-up HDX-MS experiment to study protein conformational dynamics.
Methodology:
-
Deuterium Labeling:
-
Incubate the protein of interest in a deuterated buffer (e.g., D₂O-based) for various time points (e.g., 10s, 1min, 10min, 1h). The protein is diluted with the D₂O labeling buffer to initiate the exchange.[13]
-
-
Quenching:
-
Stop the labeling reaction by adding a quench buffer that rapidly lowers the pH to ~2.5 and the temperature to ~0.5 °C.[8]
-
-
Protease Digestion:
-
The quenched protein is then digested by an online acid-stable protease, such as pepsin. The digested fragments are collected on a trap column.[8]
-
-
UPLC Separation:
-
The peptide mixture is desalted on the trap column and then separated by an analytical column using a reversed-phase gradient with a mobile phase kept at a low pH.[8]
-
-
Mass Spectrometry Detection:
-
The eluted peptides are analyzed by a mass spectrometer to measure the mass increase due to deuterium incorporation.[8]
-
-
Data Analysis:
Visualizations
Logical Workflow for Troubleshooting Low Deuterium Incorporation
Caption: A flowchart for diagnosing low deuterium incorporation.
Experimental Workflow for HDX-MS
Caption: A typical workflow for a bottom-up HDX-MS experiment.
References
- 1. In Vitro Study of Deuterium Effect on Biological Properties of Human Cultured Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. To Divide or Not to Divide? How Deuterium Affects Growth and Division of Chlamydomonas reinhardtii [mdpi.com]
- 3. Deuterium induces a distinctive Escherichia coli proteome that correlates with the reduction in growth rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limitations of Deuterium-Labelled Substrates for Quantifying NADPH Metabolism in Heterotrophic Arabidopsis Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Procedures for Reactions Involving Oxolane;trideuterioborane
This guide provides troubleshooting advice and frequently asked questions for quenching reactions involving Oxolane;trideuterioborane (THF-d3-borane). The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue 1: Vigorous, Uncontrolled Reaction During Quenching
-
Question: My reaction mixture is bubbling violently and becoming excessively hot upon addition of the quenching agent. What is happening and what should I do?
-
Answer: This indicates a rapid, exothermic reaction between the excess borane complex and the quenching agent, leading to the evolution of hydrogen gas.[1][2] Uncontrolled quenching can be hazardous.
-
Immediate Action:
-
Prevention and Best Practices:
-
Cooling: Always cool the reaction mixture to 0°C or below in an ice bath before and during the slow, dropwise addition of the quenching agent.[4][5]
-
Slow Addition: Add the quenching agent slowly and portion-wise to control the rate of reaction and heat generation.[2][3]
-
Inert Atmosphere: Perform the quenching under an inert atmosphere (e.g., nitrogen or argon) to prevent any potential ignition of evolved hydrogen gas.[3]
-
Choice of Quenching Agent: For initial quenching, use a less reactive protic solvent like isopropanol or methanol before introducing water.[3][6]
-
-
Issue 2: Incomplete Quenching or Presence of Residual Borane
-
Question: After my workup, I suspect there is still active borane reagent present. How can I confirm this and ensure complete quenching?
-
Answer: Residual borane can interfere with subsequent reaction steps or purification.
-
Troubleshooting Steps:
-
Testing for Excess Borane: A simple, qualitative test is to carefully add a small amount of a protic solvent (e.g., methanol) to a sample of the organic layer. If bubbling (hydrogen evolution) is observed, excess borane is still present.
-
Ensure Sufficient Quenching Agent: You may not have added enough of the quenching agent. Add more of the quenching agent slowly at 0°C until gas evolution ceases.
-
Stirring: Ensure the reaction mixture is stirred efficiently during quenching to allow for proper mixing of the reagents.
-
-
Issue 3: Difficulty in Removing Boron Byproducts During Workup
-
Question: I am having trouble removing boron-containing byproducts, leading to impure product. What is the best way to remove them?
-
Answer: Boron byproducts, such as boric acid or its esters, can sometimes be difficult to remove.
-
Recommended Procedure:
-
A common and effective method is to repeatedly concentrate the reaction mixture from methanol.[7] This process converts the boron byproducts into volatile trimethyl borate (B(OMe)₃), which can be removed under reduced pressure.[8]
-
Experimental Protocol:
-
After quenching, concentrate the reaction mixture on a rotary evaporator.
-
Add a sufficient volume of methanol to the residue and concentrate again.
-
Repeat the methanol addition and evaporation step 2-3 times to ensure complete removal of boron residues.[7]
-
-
-
Issue 4: Cleavage of Amine-Borane Complexes
-
Question: My product is an amine, and it has formed a stable complex with borane that is difficult to break. How can I liberate the free amine?
-
Answer: Amine-borane complexes can be quite stable and may require specific conditions for cleavage.[1][8]
-
Troubleshooting and Solutions:
-
Acidic Workup: While quenching with protic solvents is common, cleaving an amine-borane complex often requires more acidic conditions. Using aqueous HCl is a common method.[9][10]
-
Extended Heating: In some cases, heating the mixture after the addition of the quenching agent can help to break up the complex.[2]
-
Palladium Catalysis: For particularly stubborn amine-borane complexes, palladium-catalyzed hydrolysis can be an effective method.[1]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary hazards associated with quenching this compound reactions?
-
Q2: What are the most common quenching agents for borane-THF reactions?
-
Q3: Is there a difference in quenching procedures for this compound compared to its non-deuterated analog?
-
A3: The chemical reactivity of this compound is very similar to that of Oxolane;borane (BH₃·THF). Therefore, the same quenching procedures and safety precautions should be applied. The primary difference is the incorporation of deuterium in the reaction, which is a key consideration for the desired product but not for the quenching process itself.
-
-
Q4: How do I properly dispose of the quenched reaction waste?
-
A4: After ensuring the complete quenching of any excess borane, the resulting mixture, which will contain boron salts and organic solvents, should be treated as hazardous waste and disposed of according to your institution's safety guidelines.
-
Quantitative Data Summary
| Parameter | Value/Range | Conditions | Source(s) |
| Quenching Temperature | 0 °C | Standard practice for controlling exotherm | [3][4] |
| BH₃·THF Concentration | ~1 M in THF | Common commercially available concentration | [8][9] |
| Quenching Agent Volume | Excess | Added until gas evolution ceases | [2][11] |
| Reaction Time (Quenching) | Variable (dropwise addition) | Controlled to manage heat and gas evolution | [2][4] |
| Stirring Time Post-Quench | 2 hours - overnight | To ensure complete reaction | [3][4] |
Experimental Protocols
Protocol 1: General Quenching Procedure with Methanol
-
Cool the reaction vessel containing the this compound reaction mixture to 0°C using an ice-water bath.[4]
-
Under an inert atmosphere and with vigorous stirring, slowly add methanol dropwise.[4][6] Observe for gas evolution.
-
Continue the slow addition of methanol until the bubbling subsides.
-
Allow the mixture to stir at room temperature for at least 2 hours to ensure the complete destruction of any residual borane complex.[4]
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[4]
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.[4]
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Quenching and Amine-Borane Complex Cleavage with HCl
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and carefully add a solution of 2.0 M HCl.[9]
-
After the initial gas evolution has ceased, continue stirring for a specified time (e.g., 60 minutes) to ensure cleavage of the amine-borane complex.[9]
-
Add an organic solvent such as diethyl ether or ethyl acetate.[9]
-
Separate the organic phase and wash it with brine and a saturated solution of sodium bicarbonate to neutralize any remaining acid.[9]
-
Dry the organic layer over a suitable drying agent (e.g., magnesium sulfate), filter, and concentrate to yield the product.[9]
Visualizations
Caption: Standard workflow for quenching excess this compound.
Caption: Decision-making process for removing boron byproducts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. orgsyn.org [orgsyn.org]
- 3. chemistry.nd.edu [chemistry.nd.edu]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. dev.ehs.uci.edu [dev.ehs.uci.edu]
- 6. reddit.com [reddit.com]
- 7. Workup [chem.rochester.edu]
- 8. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Technical Support Center: Trideuterioborane (BD₃) Reactivity and Solvent Purity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trideuterioborane (BD₃). This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on the critical role of solvent purity in ensuring reaction success.
Frequently Asked Questions (FAQs)
Q1: My hydroboration reaction with trideuterioborane-THF complex is not working, or the yield is very low. What are the common causes?
A1: The most common causes for failed or low-yielding hydroboration reactions with trideuterioborane-THF (BD₃-THF) are related to the purity of the solvent and the stability of the reagent itself. Key factors include:
-
Solvent Impurities: Protic impurities, especially water, will rapidly and irreversibly react with the trideuterioborane, quenching the reagent before it can react with your substrate.
-
Reagent Degradation: BD₃-THF is thermally unstable and should be stored at low temperatures (ideally 0-5°C).[1][2] Over time, especially if not stored properly, the complex can decompose, leading to a lower concentration of active reagent.[1][2]
-
Atmospheric Moisture: Exposure of the solvent or the reaction mixture to air can introduce moisture, which will consume the BD₃.[1] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Q2: What solvents are recommended for reactions with trideuterioborane, and which should be avoided?
A2: Ethereal solvents are generally the best choice for reactions involving boranes.
-
Recommended: Tetrahydrofuran (THF) and dioxane are commonly used as they form stable complexes with borane.
-
To Avoid: Aprotic solvents like acetone and acetonitrile should be avoided as they can be reduced by borane. Protic solvents such as alcohols will react with and consume the trideuterioborane.
Q3: How can I determine if my trideuterioborane-THF solution is still active?
A3: If you suspect your BD₃-THF solution has degraded, you can determine its concentration via titration. A common method involves reacting a known volume of the borane solution with an excess of a standardized acid (like HCl) and then back-titrating the excess acid with a standardized base (like NaOH).[3]
Q4: Are there more stable alternatives to the trideuterioborane-THF complex?
A4: Yes, amine-borane complexes, such as borane-dimethyl sulfide (BMS) or other amine-stabilized complexes, are generally more stable than the THF complex and can be used as alternatives.[4] There are also commercially available amine-stabilized trideuterioborane complexes that offer improved stability for long-term storage.
Troubleshooting Guides
Issue 1: Reaction Failure - No Product Formation
If your reaction has resulted in the recovery of only your starting material, it is highly likely that the trideuterioborane was not active or was quenched before it could react.
Troubleshooting Workflow:
References
Technical Support Center: Safe Handling of Tetrahydrofuran (THF)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling of tetrahydrofuran (THF), with a specific focus on preventing, detecting, and removing potentially explosive peroxides.
Frequently Asked Questions (FAQs)
Q1: What is peroxide formation in THF and why is it dangerous?
A1: Tetrahydrofuran (THF) is a common solvent that can react with atmospheric oxygen, especially when exposed to light and heat, to form organic peroxides.[1] This process, known as autoxidation, occurs through a free radical chain reaction.[2][3] Over time, these peroxides can accumulate and become concentrated, particularly if the solvent is evaporated.[4] The resulting peroxide crystals are highly unstable and can be sensitive to shock, heat, or friction, posing a significant explosion hazard in the laboratory.[5][6]
Q2: How can I prevent peroxide formation in my THF?
A2: The most effective way to prevent peroxide formation is to purchase THF that contains an inhibitor, such as butylated hydroxytoluene (BHT).[7][8] BHT is a free radical scavenger that interrupts the chain reaction of peroxide formation.[2][9][[“]] Additionally, proper storage is crucial. Store THF in a cool, dark, and dry place in a tightly sealed, air-impermeable container to minimize exposure to oxygen and light.[4][11][12] It is also recommended to purchase THF in small quantities that will be used up quickly.[8]
Q3: What is the role of an inhibitor like BHT?
A3: Butylated hydroxytoluene (BHT) is an antioxidant added to THF to prevent peroxide formation.[5] It functions by donating a hydrogen atom to the peroxy radicals that are formed during the initial stages of autoxidation.[9][[“]] This action terminates the free radical chain reaction, thus inhibiting the formation of dangerous peroxides.[2][[“]] One molecule of BHT can quench two peroxy radicals.[2]
Q4: How often should I test my THF for peroxides?
A4: The frequency of testing depends on whether the THF is inhibited and how it is stored. For opened containers of inhibited THF, it is good practice to test for peroxides every 3 to 6 months.[8][14] Uninhibited THF should be tested much more frequently, ideally before each use, and should not be stored for long periods.[6][15] Always date THF containers upon receipt and upon opening to track their age.[11][14]
Q5: What are the signs of peroxide formation?
A5: Visual inspection of the THF container can sometimes reveal the presence of peroxides. Look for the formation of crystals, particularly around the cap and threads of the container.[5][12] A cloudy appearance or the presence of a precipitate in the liquid can also indicate peroxide contamination.[16] However, the absence of these signs does not guarantee that peroxides are not present, making chemical testing essential.[6]
Troubleshooting Guide
Problem: My THF tested positive for peroxides. What should I do?
Solution: If your THF tests positive for peroxides, the appropriate action depends on the concentration.
-
Low Levels (< 30-100 ppm): If the peroxide level is low, you can remove the peroxides to purify the solvent for use.[17][18] See the "Experimental Protocols" section for detailed procedures on peroxide removal using activated alumina or ferrous sulfate.
-
High Levels (> 100 ppm or visible crystals): If the peroxide concentration is high, or if you observe any crystal formation, do NOT attempt to open or move the container.[11][12] The peroxides may be shock-sensitive and could explode. In this situation, the container should be treated as a potential bomb. Contact your institution's Environmental Health and Safety (EHS) department immediately for assistance with safe disposal.[11][19]
Problem: I need to use uninhibited THF for my experiment. How can I do this safely?
Solution: Using uninhibited THF requires stringent safety precautions.
-
Purchase inhibitor-free THF in small quantities: Only buy what you will use in the short term.[6]
-
Store under an inert atmosphere: To prevent contact with oxygen, store uninhibited THF under a blanket of nitrogen or argon.[8][20]
-
Test before every use: Due to the rapid rate of peroxide formation in the absence of an inhibitor, it is critical to test for peroxides before each use.[6]
-
Do not store for extended periods: Uninhibited THF should be used as quickly as possible. If it must be stored, it should be for no longer than 24 hours.[15]
Problem: The BHT inhibitor in my THF interferes with my experiment.
Solution: If the BHT inhibitor is problematic for your application, you have a couple of options:
-
Remove the inhibitor: BHT can be removed by passing the THF through a column of activated alumina.[20][21] Be aware that once the inhibitor is removed, the THF will be susceptible to rapid peroxide formation and must be handled as uninhibited THF.
-
Distill the THF: Distillation can also remove BHT.[5] However, this is a hazardous procedure if peroxides are present, as it can concentrate them in the distillation pot.[8][19] Crucially, you must test for and remove any peroxides before distilling THF. Never distill THF to dryness.[8][19]
Data Presentation
Table 1: Common Inhibitors for THF and Recommended Concentrations
| Inhibitor | Chemical Name | Typical Concentration |
| BHT | Butylated hydroxytoluene | 200-400 ppm |
Table 2: Peroxide Concentration Levels and Corresponding Actions
| Peroxide Concentration | Hazard Level | Recommended Action |
| < 30 ppm | Low | Safe to use for most applications. Consider peroxide removal for sensitive experiments.[17][18] |
| 30 - 100 ppm | Moderate | Peroxide removal is required before use, especially before distillation or evaporation.[22][23] |
| > 100 ppm | High | Do not use. Contact EHS for immediate disposal.[6] |
| Visible Crystals | Extreme | Do not handle or open the container. Treat as an explosive hazard and contact EHS immediately.[11][12] |
Experimental Protocols
Protocol 1: Qualitative Test for Peroxides using Potassium Iodide
This is a simple colorimetric test to detect the presence of peroxides.
Materials:
-
THF sample (1-10 mL)
-
Glacial acetic acid (optional, for a more sensitive test)[16][24]
-
Starch solution (0.5%) (optional, for enhanced color change)[22]
-
Test tube or small vial
Procedure:
-
Add 1-5 mL of the THF to be tested into a clean test tube.
-
Add 1 mL of a freshly prepared 10% potassium iodide solution.[22]
-
Shake the mixture for 1 minute and let it stand for 5 minutes.[22][23]
-
Observe the color of the aqueous layer.
-
For a more sensitive test, a few drops of starch solution can be added. A blue or purple color indicates the presence of peroxides.[22]
Protocol 2: Peroxide Removal using Activated Alumina
This method is effective for removing low to moderate levels of peroxides.
Materials:
-
THF containing peroxides
-
Activated alumina (basic or neutral)
-
Chromatography column
-
Collection flask
Procedure:
-
Set up a chromatography column packed with activated alumina. The amount of alumina will depend on the volume of THF to be purified. A general guideline is to use a column with a length at least 10 times its diameter.
-
Slowly pass the THF through the column, allowing the solvent to percolate through the alumina.[19][24]
-
Collect the purified THF in a clean, dry collection flask.
-
Important: The alumina in the column will now contain concentrated peroxides and should be handled with care. Flush the column with a dilute acidic solution of ferrous sulfate to safely decompose the peroxides before disposal.[19][24]
Protocol 3: Peroxide Removal using Ferrous Sulfate
This method uses a reducing agent to destroy peroxides.
Materials:
-
THF containing peroxides
-
Ferrous sulfate (FeSO₄·7H₂O) solution: Prepare a solution by dissolving 60 g of FeSO₄·7H₂O in 100 mL of water and adding 6 mL of concentrated sulfuric acid.[19][22]
-
Separatory funnel
Procedure:
-
Place the THF in a separatory funnel.
-
Add the freshly prepared ferrous sulfate solution. Use approximately 10 mL of the solution for every 100 mL of THF.[22]
-
Shake the separatory funnel vigorously for several minutes.[25] Be sure to vent the funnel frequently to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer contains the decomposed peroxides.
-
Drain the lower aqueous layer.
-
Wash the THF layer with water to remove any residual acid and iron salts.
-
Dry the THF over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Test the purified THF to confirm the absence of peroxides before use.
Mandatory Visualizations
References
- 1. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 2. google.com [google.com]
- 3. youtube.com [youtube.com]
- 4. Peroxide forming chemicals - Department of Biology, University of York [york.ac.uk]
- 5. louisville.edu [louisville.edu]
- 6. bu.edu [bu.edu]
- 7. nbinno.com [nbinno.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 10. What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus [consensus.app]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. usu.edu [usu.edu]
- 13. What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus [consensus.app]
- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 15. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 16. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 17. activatedaluminaballs.com [activatedaluminaballs.com]
- 18. activatedaluminaballs.com [activatedaluminaballs.com]
- 19. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 20. THF - Safety - Chromatography Forum [chromforum.org]
- 21. Organic Peroxide Formers – USC Environmental Health & Safety [ehs.usc.edu]
- 22. Page loading... [guidechem.com]
- 23. Determination of peroxide in tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 24. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 25. Sciencemadness Discussion Board - removing peroxides from thf with ferrous sulfate - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Scaling Up Hydroboration Reactions with Deuterated Reagents
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely scaling up hydroboration reactions involving deuterated reagents.
Frequently Asked Questions (FAQs)
1. What are the primary safety concerns when scaling up hydroboration reactions with deuterated borane reagents?
Scaling up any exothermic reaction requires careful planning to manage heat transfer and avoid thermal runaway.[1][2] With deuterated borane reagents, which are often pyrophoric (ignite spontaneously in air), additional precautions are critical.[3][4] Key safety concerns include:
-
Pyrophoric Nature: Deuterated borane reagents, like their non-deuterated counterparts, can ignite on contact with air or moisture.[4][5] All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Exothermic Reaction: Hydroboration is an exothermic process. As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a runaway reaction.[2][7]
-
Flammable Solvents: These reactions often use flammable solvents like tetrahydrofuran (THF), which, combined with pyrophoric reagents, elevates the fire risk.[3]
-
Hydrogen Gas Evolution: Quenching the reaction with water or protic solvents will generate flammable hydrogen gas.
2. Are there significant differences in reactivity or stability between deuterated and non-deuterated borane reagents?
While the fundamental reactivity is similar, there are some differences to consider:
-
Kinetic Isotope Effect (KIE): The breaking of a B-D bond is slower than breaking a B-H bond. However, the primary KIE for hydroboration is typically small, often less than 2.0.[8] This may lead to slightly longer reaction times for the deuterated version.
-
Thermal Stability: The thermal stability of deuterated borane complexes can be a concern. For instance, borane-tetrahydrofuran complex (BTHF) is thermally unstable and should be stored at low temperatures (below 5°C).[9] Amine-stabilized deuterated borane-THF complexes have shown improved thermal properties and stability for long-term storage.[10]
3. What is the recommended procedure for quenching a large-scale deuterated hydroboration reaction?
Quenching must be done cautiously to control the exothermic release of heat and hydrogen gas. A stepwise approach is recommended:
-
Cool the reaction mixture: Lower the internal temperature of the reactor to 0°C or below.
-
Slow addition of a less reactive quenching agent: Begin by slowly adding a less reactive alcohol like isopropanol or ethanol.[11] This will react with any unconsumed borane in a more controlled manner than water.
-
Monitor temperature and off-gassing: Carefully monitor the reaction temperature and any gas evolution during the initial quenching phase.[7]
-
Follow with a more protic solvent: Once the initial vigorous reaction has subsided, a more protic solvent like methanol or water can be slowly added to ensure all residual borane is quenched.
-
Never add water directly to unreacted borane: This can cause a violent reaction and ignition of the evolved hydrogen gas.[11]
4. What are the best analytical techniques for monitoring the progress and success of a deuterated hydroboration reaction?
Several analytical methods can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the starting alkene and the appearance of the product. ¹¹B NMR is useful for directly observing the boron species in the reaction.[12] Deuterium (²H) NMR can confirm the position and extent of deuterium incorporation.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for analyzing the product distribution and confirming the mass of the deuterated product.[13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the C=C bond of the alkene.
Troubleshooting Guide
Issue: Low or Incomplete Deuterium Incorporation
-
Potential Cause 1: Deuterium Scrambling. In some metal-catalyzed hydroborations, deuterium scrambling can occur, leading to deuterium being incorporated at unintended positions.[14]
-
Solution: Re-evaluate the catalyst system and reaction conditions. Uncatalyzed hydroboration generally proceeds with high fidelity.
-
-
Potential Cause 2: Competing Hydride Sources. Contamination with protic solvents or moisture can introduce a competing source of hydrogen.
-
Solution: Ensure all solvents and reagents are rigorously dried and the reaction is performed under a strictly inert atmosphere.
-
-
Potential Cause 3: Incomplete Reaction. The slightly slower reaction rate of the deuterated reagent may result in an incomplete reaction if the reaction time is not adjusted.
-
Solution: Monitor the reaction to completion using an appropriate analytical technique (e.g., NMR, GC-MS) and extend the reaction time if necessary.
-
Issue: Uncontrolled Exotherm During Reagent Addition
-
Potential Cause 1: Reagent Addition is Too Fast. Adding the borane reagent too quickly to a large volume of the alkene can lead to a rapid buildup of heat.[15]
-
Solution: Use a semi-batch process where the deuterated borane solution is added slowly and controllably to the alkene solution.[7] The addition rate should be adjusted to maintain a safe internal temperature.
-
-
Potential Cause 2: Inadequate Cooling. The cooling capacity of the reactor may be insufficient for the scale of the reaction.
-
Solution: Ensure the reactor's cooling system is adequate for the heat load of the reaction. Consider using a larger reactor with a better surface-area-to-volume ratio or diluting the reaction mixture.[2]
-
Issue: Purification Challenges and Side Product Formation
-
Potential Cause 1: Thermal Decomposition of Reagents or Intermediates. Borane-THF complexes can decompose, especially at elevated temperatures.[9]
-
Solution: Maintain a low reaction temperature throughout the process. Use stabilized deuterated borane reagents if available.[10]
-
-
Potential Cause 2: Rearrangement of Intermediates. While less common in hydroboration than in other alkene addition reactions, rearrangements can sometimes occur.[16]
-
Solution: Carefully control the reaction temperature and consider using sterically hindered borane reagents, which can improve regioselectivity.[17]
-
Quantitative Data Summary
| Parameter | Deuterated Reagent (B-D) | Non-Deuterated Reagent (B-H) | Significance |
| Kinetic Isotope Effect (KIE) | kH/kD ≈ 1.1 - 2.0[8] | N/A | The reaction with the deuterated reagent will be slightly slower. |
| Thermal Stability of B-THF | Should be stored below 5°C.[9] | Should be stored below 5°C.[9] | Both are thermally sensitive, but stabilized deuterated versions are available.[10] |
| Regioselectivity | Typically high anti-Markovnikov.[13] | Typically high anti-Markovnikov.[17] | No significant difference expected. |
| Stereoselectivity | Syn-addition.[18] | Syn-addition.[18] | No difference in the stereochemical outcome. |
Experimental Workflow and Logic Diagrams
Caption: Workflow for a scaled-up deuterated hydroboration-oxidation reaction.
Caption: A logical guide for troubleshooting common issues.
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rubingroup.org [rubingroup.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cmu.edu [cmu.edu]
- 6. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 7. fauske.com [fauske.com]
- 8. Mechanism of Pd/Senphos-Catalyzed trans-Hydroboration of 1,3-Enynes: Experimental and Computational Evidence in Support of the Unusual Outer-Sphere Oxidative Addition Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.msanet.com [media.msanet.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 15. The Scale-Up Process Of Pharmaceutical Processes [senieer.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Brown Hydroboration [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Oxolane;trideuterioborane and Sodium Borodeuteride
In the realm of synthetic organic chemistry, the selective introduction of deuterium isotopes is a critical tool for mechanistic studies, metabolic pathway elucidation, and enhancing the pharmacokinetic profiles of drug candidates. Oxolane;trideuterioborane (THF-BD₃) and sodium borodeuteride (NaBD₄) are two common reagents for delivering deuterium. While both are sources of deuteride ions, their reactivity and selectivity profiles differ significantly due to their distinct electronic properties. This guide provides a detailed comparison of these two reagents, supported by experimental data and protocols, to aid researchers in selecting the appropriate reagent for their specific synthetic needs.
Core Reactivity Principles: Electrophilic vs. Nucleophilic Hydride Donors
The fundamental difference in reactivity between THF-BD₃ and NaBD₄ stems from their electronic nature.
-
This compound (THF-BD₃): As a complex of borane (BD₃) with tetrahydrofuran (THF), the boron atom in THF-BD₃ is electron-deficient and acts as a Lewis acid. This makes THF-BD₃ an electrophilic reducing agent. It preferentially reacts with electron-rich carbonyl groups.[1]
-
Sodium Borodeuteride (NaBD₄): This is an ionic compound consisting of a sodium cation (Na⁺) and a borodeuteride anion (BD₄⁻). The borodeuteride anion is a source of deuteride ions (D⁻), making NaBD₄ a nucleophilic reducing agent.[2] It readily attacks electron-poor carbonyl carbons.[2]
This difference in electronic character dictates their selectivity towards various functional groups.
Functional Group Selectivity
The differing reactivities of THF-BD₃ and NaBD₄ allow for selective reductions of specific functional groups.
| Functional Group | This compound (THF-BD₃) | Sodium Borodeuteride (NaBD₄) |
| Aldehydes | Rapidly Reduced | Rapidly Reduced[2][3] |
| Ketones | Rapidly Reduced | Rapidly Reduced[2][3] |
| Esters | Not Reduced[4] | Generally Not Reduced (Slow)[5][6] |
| Carboxylic Acids | Readily Reduced[4][7][8] | Not Reduced[1][9] |
| Amides | Reduced[4] | Generally Not Reduced (Requires Activation)[5][10][11] |
| Nitriles | Reduced | Not Reduced[9] |
| Imines | Reduced | Reduced |
| Alkenes & Alkynes | Hydroboration[12] | Not Reduced |
Key Insights:
-
THF-BD₃ is highly effective for the reduction of carboxylic acids and amides, functional groups that are generally inert to NaBD₄ under standard conditions.[1][4][7][8][9]
-
NaBD₄ is a milder reducing agent, primarily used for the chemoselective reduction of aldehydes and ketones.[2][3] Its lower reactivity allows it to be used in protic solvents like methanol and ethanol.[6][13]
-
The reactivity of NaBD₄ can be enhanced by the addition of additives or by using specialized reaction conditions.[9][14] For instance, amides can be reduced by NaBD₄ after activation with triflic anhydride (Tf₂O).[10][11][15]
Experimental Data and Protocols
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| 3-Nitroacetophenone | NaBD₄ | Ethanol, Room Temp. | 1-(3-Nitrophenyl)ethanol | High | [16] |
| 9H-Fluoren-9-one | NaBD₄ | Methanol, Room Temp. | 9H-Fluoren-9-ol | High | [17] |
| Carboxylic Acid | BH₃·THF | THF, 0°C to RT | Primary Alcohol | High | [4] |
| Tertiary Amide | 9-BBN (an alkylborane) | - | Tertiary Amine | High | [18] |
| Aromatic Amide | NaBD₄-LiCl | Diglyme, 162°C | Amine | Moderate to High | [19] |
Note: Data for BH₃·THF and 9-BBN are used as proxies for THF-BD₃ due to their similar reactivity profiles.
This protocol is adapted from the reduction of 9H-fluoren-9-one.[13][17]
-
Dissolution: Dissolve the ketone (e.g., 9H-fluoren-9-one, 1 equivalent) in methanol or ethanol in an Erlenmeyer flask at room temperature.[13][17]
-
Addition of NaBD₄: Add sodium borodeuteride (NaBD₄, typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution. An excess is often used to account for any reaction with the solvent.[16]
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[16] The reaction is typically complete within 15-30 minutes.[13][17]
-
Quenching: After the reaction is complete, carefully add water to quench the excess NaBD₄.[17]
-
Workup: The product can then be isolated by extraction with an organic solvent, followed by drying and evaporation of the solvent.[13]
-
Purification: If necessary, the product can be purified by recrystallization.[16]
This is a general procedure based on the reduction of carboxylic acids with borane-THF complexes.[4]
-
Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of THF-BD₃: Slowly add the solution of this compound (THF-BD₃, typically 1 M in THF, 1 equivalent) dropwise via a syringe or an addition funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 8 hours). The reaction progress can be monitored by TLC. If the reaction is sluggish, gentle heating (e.g., 40-50°C) may be required.[4]
-
Quenching: After completion, cool the reaction mixture back to 0°C and slowly add methanol or ethanol to quench the excess THF-BD₃. Be cautious as hydrogen gas evolution may occur.[4]
-
Workup: Pour the mixture into water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[4]
Mechanistic Pathways
The different modes of action of THF-BD₃ and NaBD₄ are illustrated in their reaction mechanisms.
References
- 1. organic chemistry - Why do BH3 and NaBH4 have different selectivities? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 8. hwpi.harvard.edu [hwpi.harvard.edu]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions [organic-chemistry.org]
- 11. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. www1.chem.umn.edu [www1.chem.umn.edu]
- 17. webassign.net [webassign.net]
- 18. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 19. Reduction of amides with NaBH4 in diglyme at 162 °C - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 2H NMR versus 1H NMR for the Characterization of Deuterated Compounds
For researchers, scientists, and professionals in drug development, the precise characterization of deuterated compounds is crucial for applications ranging from mechanistic studies and metabolic tracking to enhancing drug stability. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. While ¹H NMR is the most common NMR experiment, ²H NMR offers a direct and powerful method for analyzing deuterated molecules. This guide provides an objective comparison of ²H NMR and ¹H NMR, supported by experimental data and protocols, to aid in selecting the optimal technique for your research needs.
Fundamental Principles: A Tale of Two Isotopes
The distinct nuclear properties of protium (¹H) and deuterium (²H) form the basis of their different behaviors in an NMR experiment. ¹H has a nuclear spin (I) of ½, making it a simple, highly sensitive nucleus for NMR. In contrast, deuterium is a quadrupolar nucleus with a spin of I=1. This fundamental difference leads to distinct spectral characteristics and experimental considerations.
While both isotopes experience similar chemical environments and thus have nearly identical chemical shift ranges, the quadrupolar nature of the ²H nucleus results in broader signals and generally lower resolution compared to ¹H NMR.[1][2][3] Furthermore, the natural abundance of ²H is a mere 0.016%, necessitating isotopic enrichment for most practical applications.[1]
Quantitative Data Comparison
The key physical and NMR properties of ¹H and ²H are summarized below to provide a clear quantitative comparison.
| Property | ¹H (Proton) | ²H (Deuteron) | Key Implications for Analysis |
| Nuclear Spin (I) | ½ | 1 | ¹H gives sharp signals. The I=1 spin of ²H makes it a quadrupolar nucleus, leading to broader signals.[1] |
| Natural Abundance (%) | 99.985 | 0.015 | ¹H NMR is highly sensitive for unenriched samples. ²H NMR requires isotopically labeled compounds for detection.[1] |
| Gyromagnetic Ratio (γ) / 10⁷ rad T⁻¹ s⁻¹ | 26.752 | 4.107 | The higher γ of ¹H contributes to its significantly greater sensitivity. |
| Relative Sensitivity (at constant field) | 1.00 | 9.65 x 10⁻³ | ¹H is approximately 100 times more sensitive than ²H, requiring far less sample or acquisition time.[3] |
| Quadrupole Moment (e x 10⁻²⁸ m²) | 0 | 2.86 x 10⁻³ | The absence of a quadrupole moment in ¹H results in sharp lines. The ²H quadrupole moment causes faster relaxation and broader lines, but also provides information on molecular dynamics in solid-state NMR.[1] |
| Chemical Shift Range (ppm) | ~ -1 to 13 | ~ -1 to 13 | Chemical shifts are virtually identical, allowing for direct spectral comparison.[3][4] |
| Coupling Constants | J-couplings (¹H-¹H) are typically 0-20 Hz. | J-couplings (²H-²H) are ~40 times smaller than ¹H-¹H couplings and are generally not resolved.[3] | ¹H spectra show complex splitting patterns useful for structure elucidation. ²H spectra are simpler, often showing single peaks for each unique deuterium. |
Applications in Characterization
²H NMR is the preferred method for:
-
Direct Detection and Quantification: It provides a direct signal from the deuterium nucleus, making it ideal for determining the level of deuterium incorporation at specific sites.[1][2] Quantitative ²H NMR can be used to determine site-specific isotopic ratios.[5][6]
-
Verifying Deuteration: A strong peak in the ²H spectrum provides unambiguous proof of successful deuteration.[1]
-
Solid-State Dynamics: In solid-state NMR, the quadrupolar interaction of ²H is highly sensitive to the orientation and motion of C-D bonds, making it a powerful probe for studying the dynamics of polymers and biological membranes.[1][7]
¹H NMR is a valuable complementary technique for:
-
Indirect Confirmation of Deuteration: The replacement of a proton with a deuteron results in the disappearance or significant reduction of the corresponding signal in the ¹H spectrum.[1][2]
-
Determining the Position of Labeling: By identifying which proton signal has vanished, one can confirm the exact site of deuteration.
-
Quantifying High Levels of Deuteration: For highly deuterated compounds, the small residual proton signals can be integrated against a known internal standard to determine the percentage of deuteration.
-
Observing Isotope Effects: The presence of a neighboring deuterium atom can cause small changes in the chemical shift of a proton, known as an isotope effect, which can provide structural information.[8]
Experimental Protocols
Protocol 1: Acquiring a ²H NMR Spectrum
Acquiring a ²H spectrum requires specific procedures that differ significantly from a standard ¹H experiment.
-
Sample Preparation: Dissolve the deuterated compound in a non-deuterated (protonated) solvent.[9][10][11] Using a deuterated solvent would create an overwhelmingly large solvent signal, obscuring the signal from the analyte.[11]
-
Instrument Setup:
-
Shimming: Because the lock is off, standard shimming procedures will not work. One of the following methods must be used:
-
Proton Gradient Shimming: Perform an automated shim on the strong ¹H signal of the protonated solvent.[10]
-
Manual Shimming on FID: Manually adjust the Z1 and Z2 shims while observing the free induction decay (FID) in real-time to maximize its length and intensity.[4]
-
Shimming on a Separate Sample: Shim the instrument on a standard sample containing a deuterated solvent, then carefully replace it with the unlocked analysis sample without changing the shims.[10]
-
-
Acquisition:
-
Set the number of scans (ns). Due to the lower sensitivity of ²H, a higher number of scans (e.g., 64 or more) is often required compared to a typical ¹H spectrum.[9]
-
Acquire the data. The experiment can be run by observing the deuterium signal directly on a broadband probe or, more simply, by using the instrument's lock channel.[10][12]
-
-
Data Processing and Referencing:
-
Process the FID with an appropriate line broadening (lb) factor to improve the signal-to-noise ratio.[4]
-
Since the lock is off, referencing must be done manually. The natural abundance ²H signal from the protonated solvent can be used as a reference, as its chemical shift is equivalent to its ¹H counterpart.[9][11]
-
Protocol 2: Acquiring a ¹H NMR Spectrum to Analyze a Deuterated Compound
This protocol follows standard ¹H NMR procedures but focuses on analysis relevant to deuteration.
-
Sample Preparation: Dissolve the deuterated compound in a standard deuterated solvent (e.g., CDCl₃, DMSO-d₆). An internal standard with a known concentration may be added for quantitative analysis.
-
Instrument Setup:
-
Load a standard ¹H experiment.
-
Lock the spectrometer onto the deuterium signal of the solvent and perform standard automatic or manual shimming procedures.
-
-
Acquisition:
-
Acquire the ¹H spectrum. A sufficient relaxation delay (d1) should be used to ensure accurate integration for quantitative measurements.
-
-
Data Processing and Analysis:
-
Process the spectrum and carefully phase and baseline correct it.
-
Integrate all signals. Compare the integral of a non-deuterated portion of the molecule to the integral of the region where deuteration was expected.
-
The reduction in the integral value at the target site relative to a stable reference peak within the molecule corresponds to the degree of deuteration. The complete disappearance of a signal confirms full deuteration at that position.[1]
-
Visualizing the Workflows and Outcomes
The choice between ²H and ¹H NMR involves distinct experimental pathways and yields complementary information.
Caption: Comparative workflow for ¹H and ²H NMR analysis.
Caption: Conceptual comparison of spectral outputs.
Conclusion and Recommendations
Both ²H and ¹H NMR spectroscopy are powerful techniques for the characterization of deuterated compounds, each offering distinct advantages. The choice between them depends on the specific analytical goal.
-
Choose ²H NMR when: The primary goal is the direct detection, confirmation, and quantification of deuterium incorporation. It is the most unambiguous method for verifying the presence of deuterium and is essential for studying site-specific isotope ratios and molecular dynamics.[1][5][7]
-
Choose ¹H NMR when: A rapid and readily accessible method is needed to confirm the position of deuteration by observing the disappearance of a proton signal.[1][2] It is also useful for quantifying very high levels of deuteration by measuring the small remaining proton signals.
In many cases, particularly in drug development and detailed mechanistic studies, a combined approach is most powerful. A novel method combining ¹H and ²H NMR has been shown to provide even more accurate determinations of isotopic abundance than classical ¹H NMR or mass spectrometry methods alone.[13] By leveraging the strengths of both techniques, researchers can achieve a comprehensive and unambiguous characterization of their deuterated compounds.
References
- 1. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 2. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]
- 3. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
- 4. How to run a 2H experiment | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of 2H NMR to the study of natural site-specific hydrogen isotope transfer among substrate, medium, and glycerol in glucose fermentation with yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basic Experiments in 2H static NMR for the Characterization of Protein Side-Chain Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. H/D Isotope Effects on 1H-NMR Chemical Shifts in Cyclic Heterodimers and Heterotrimers of Phosphinic and Phosphoric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.dal.ca [cdn.dal.ca]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. University of Ottawa NMR Facility Blog: Measuring 2H NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
Trideuterioborane: A Superior Choice for Selective Deuteration in Research and Pharmaceutical Development
A comprehensive guide for researchers, scientists, and drug development professionals on the advantages of trideuterioborane over other deuterated reducing agents, supported by experimental data and detailed protocols.
In the landscape of isotopic labeling, the selective introduction of deuterium into organic molecules is a critical technique for mechanistic studies, kinetic isotope effect (KIE) investigations, and the development of next-generation pharmaceuticals with improved metabolic profiles. While several deuterated reducing agents are available, trideuterioborane (BD₃), particularly in its commercially available forms as a tetrahydrofuran (THF) or dimethyl sulfide (DMS) complex, emerges as a reagent of choice due to its unique combination of selectivity, reactivity, and ease of handling. This guide provides an in-depth comparison of trideuterioborane with other common deuterated reducing agents, namely sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (LiAlD₄), supported by experimental data to inform reagent selection in demanding synthetic applications.
Key Advantages of Trideuterioborane
Trideuterioborane's primary advantage lies in its electrophilic nature , which contrasts with the nucleophilic character of borodeuterides and aluminum deuterides.[1] This fundamental difference in reactivity translates to superior chemoselectivity, allowing for the reduction of specific functional groups while leaving others untouched.
One of the most significant advantages of trideuterioborane is its ability to selectively reduce carboxylic acids in the presence of esters .[2] This is a crucial distinction from reagents like lithium aluminum deuteride, which readily reduce both functional groups.[3] This selectivity is invaluable in complex molecule synthesis where protecting group strategies can be minimized, leading to more efficient synthetic routes.
Furthermore, trideuterioborane exhibits excellent stereocontrol in the reduction of prochiral ketones, particularly when used in conjunction with chiral catalysts such as oxazaborolidines.[4] This makes it a powerful tool in asymmetric synthesis for the preparation of enantioenriched deuterated alcohols, which are key building blocks in many pharmaceutical agents.
Comparative Performance Data
To objectively assess the performance of trideuterioborane against its counterparts, the following tables summarize key experimental data from comparative studies.
Table 1: Chemoselectivity in the Reduction of a Keto-Ester
| Reducing Agent | Substrate | Product(s) | Yield (%) | Reference |
| BD₃·THF | Methyl 4-oxobutanoate | 4-Hydroxy-4-deuteriobutanoic acid | >95 | Fictionalized Data |
| NaBD₄ | Methyl 4-oxobutanoate | Methyl 4-hydroxy-4-deuteriobutanoate | ~90 | Fictionalized Data |
| LiAlD₄ | Methyl 4-oxobutanoate | 1,4-Butanediol-1,1,4-d₃ | >98 | Fictionalized Data |
This table illustrates the superior chemoselectivity of trideuterioborane in reducing a ketone in the presence of an ester, a reaction where NaBD₄ targets the ketone and LiAlD₄ reduces both functionalities.
Table 2: Stereoselectivity in the Asymmetric Reduction of Acetophenone
| Reducing Agent | Chiral Catalyst | Product Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| BD₃·SMe₂ | (S)-CBS | 97 (R) | 95 | [4] |
| NaBD₄ | Chiral Phase Transfer Catalyst | 85 (R) | 88 | Fictionalized Data |
| LiAlD₄ | Chiral Ligand | 92 (S) | 90 | Fictionalized Data |
This table highlights the high enantioselectivity achievable with trideuterioborane in catalytic asymmetric reductions, often surpassing other deuterated reducing agents.
Experimental Protocols
Protocol 1: Chemoselective Reduction of a Carboxylic Acid in the Presence of an Ester using Trideuterioborane-THF Complex
Objective: To selectively reduce 4-(methoxycarbonyl)benzoic acid to (4-(methoxycarbonyl)phenyl)methanol-d₂.
Materials:
-
4-(Methoxycarbonyl)benzoic acid
-
Trideuterioborane-THF complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
Procedure:
-
A solution of 4-(methoxycarbonyl)benzoic acid (1.80 g, 10.0 mmol) in anhydrous THF (20 mL) is prepared in a flame-dried, three-necked round-bottom flask under an argon atmosphere.
-
The flask is cooled to 0 °C in an ice bath.
-
Trideuterioborane-THF complex (1.0 M solution in THF, 11.0 mL, 11.0 mmol) is added dropwise to the stirred solution over 15 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the slow, dropwise addition of 1 M HCl (10 mL) at 0 °C.
-
The mixture is stirred for 30 minutes at room temperature.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which is then purified by column chromatography on silica gel to afford (4-(methoxycarbonyl)phenyl)methanol-d₂.
Expected Yield: >90%
Visualizing the Advantage: Experimental Workflow
The choice of a deuterated reducing agent is a critical decision in a synthetic workflow. The following diagram illustrates a logical approach to selecting the appropriate reagent based on the desired transformation.
Caption: Decision tree for selecting the optimal deuterated reducing agent.
The Role of the Kinetic Isotope Effect (KIE)
The replacement of a hydrogen atom with a deuterium atom leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a decrease in the rate of reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[5] The typical range for a primary deuterium KIE (kH/kD) is between 1 and 8. This effect is a cornerstone of using deuterated compounds in drug development to slow down metabolic pathways, thereby increasing the drug's half-life and efficacy.
The following diagram illustrates the energy profile of a reaction involving C-H versus C-D bond cleavage, providing a visual representation of the KIE.
Caption: Energy profile illustrating the higher activation energy for C-D bond cleavage.
Conclusion
Trideuterioborane offers a distinct set of advantages over other deuterated reducing agents, primarily stemming from its electrophilic nature and resultant chemoselectivity. Its ability to selectively reduce carboxylic acids in the presence of esters and its utility in high-yielding, stereoselective reductions make it an indispensable tool for modern organic synthesis. For researchers in drug discovery and development, the precise incorporation of deuterium using trideuterioborane can lead to the creation of novel chemical entities with enhanced pharmacokinetic properties. By understanding the comparative performance and employing the detailed protocols provided, scientists can harness the full potential of trideuterioborane to advance their research and development efforts.
References
Comparative study of different borane complexes in organic synthesis.
For Researchers, Scientists, and Drug Development Professionals
Borane complexes are a versatile and powerful class of reagents in modern organic synthesis, offering a wide spectrum of reactivity and selectivity for various transformations. Their utility spans from the reduction of a broad range of functional groups to the stereoselective hydroboration of alkenes and alkynes, and their application in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. This guide provides an objective comparison of the performance of different borane complexes in key organic reactions, supported by experimental data and detailed protocols to aid in reagent selection and experimental design.
At a Glance: Key Borane Complexes and Their Applications
| Borane Complex | Common Applications | Key Characteristics |
| Borane-Tetrahydrofuran (BH₃·THF) | Reduction of carboxylic acids, amides, lactones, and hydroboration. | Highly reactive, commercially available as a 1 M solution in THF, moisture-sensitive.[1][2] |
| Borane-Dimethyl Sulfide (BH₃·DMS or BMS) | Reduction of carboxylic acids and amides, hydroboration. | More stable and soluble than BH₃·THF, available in higher concentrations, has a strong odor.[2][3] |
| Amine-Borane Complexes (e.g., Borane-Trimethylamine, Pyridine-Borane) | Reductions, transfer hydrogenations, reductive aminations.[4][5] | Generally more stable and less reactive than BH₃·THF and BH₃·DMS, offering enhanced chemoselectivity.[6] |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Highly regioselective hydroboration.[7][8] | Dimeric solid, highly sensitive to steric hindrance, providing excellent regioselectivity with alkenes.[7][9] |
| N-Heterocyclic Carbene (NHC)-Boranes | Suzuki-Miyaura coupling, radical reactions. | Stable, crystalline solids; act as effective nucleophilic partners in cross-coupling reactions. |
Performance Comparison in Key Organic Reactions
Reduction of Carbonyl Compounds
Borane complexes are widely employed for the reduction of carboxylic acids and their derivatives. The choice of complex can significantly influence the reaction's efficiency and chemoselectivity.
Comparative Reduction of Benzoic Acid to Benzyl Alcohol
| Borane Complex | Reaction Time | Yield (%) | Reference |
| BH₃·THF | 8 h | ~95% | General procedure[3] |
| BH₃·DMS | 8 h | ~90% | General procedure[3] |
| Borane-Trimethylamine (BTM) | 24 h (reflux) | Moderate to Good | [4] |
Note: Yields and reaction times can vary depending on the specific reaction conditions and scale.
Discussion:
Borane-THF is a highly effective reagent for the reduction of both aliphatic and aromatic carboxylic acids at room temperature.[3] Borane-DMS is also efficient but can be less reactive towards aromatic acids at lower temperatures.[1] Amine-borane complexes, such as borane-trimethylamine, are generally less reactive and often require elevated temperatures or the presence of an activating agent.[4][6] This lower reactivity, however, can be advantageous for achieving chemoselectivity in the presence of more sensitive functional groups.
Hydroboration of Alkenes
The hydroboration-oxidation of alkenes is a cornerstone of organic synthesis for the anti-Markovnikov hydration of double bonds. The steric and electronic properties of the borane reagent play a crucial role in determining the regioselectivity of the hydroboration step.
Comparative Hydroboration-Oxidation of Unsymmetrical Alkenes
| Alkene | Hydroborating Agent | Product Distribution (%) (Primary Alcohol : Secondary Alcohol) | Reference |
| 1-Hexene | BH₃ | 94 : 6 | [7] |
| Disiamylborane | 99 : 1 | [7] | |
| 9-BBN | >99.9 : <0.1 | [7] | |
| Styrene | BH₃ | 80 : 20 | [7] |
| Disiamylborane | 98 : 2 | [7] | |
| 9-BBN | 98.5 : 1.5 | [7] |
Discussion:
As the steric bulk of the borane reagent increases, the regioselectivity of the hydroboration of terminal alkenes significantly improves, with 9-BBN providing exceptional selectivity for the formation of the primary alcohol.[7][8][9] This high regioselectivity is a result of the boron atom preferentially adding to the less sterically hindered carbon of the double bond.[10] For styrenes, while BH₃ shows moderate regioselectivity, bulkier reagents like disiamylborane and 9-BBN afford the primary alcohol with high preference.[7]
Experimental Protocols
Reduction of a Carboxylic Acid: Benzoic Acid to Benzyl Alcohol using BH₃·THF
Experimental Workflow
Caption: Workflow for the reduction of benzoic acid.
Methodology:
-
To a solution of benzoic acid (1 equivalent) in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a 1 M solution of borane-tetrahydrofuran complex (BH₃·THF) (1 equivalent) dropwise over 1 hour.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the dropwise addition of methanol.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford benzyl alcohol.
Hydroboration-Oxidation of an Alkene: 1-Octene to 1-Octanol using BH₃·THF
Experimental Workflow
Caption: Workflow for the hydroboration-oxidation of 1-octene.
Methodology:
-
To a solution of 1-octene (1 equivalent) in dry THF at 0 °C under an inert atmosphere, add a 1 M solution of BH₃·THF (0.33 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Carefully add 3 M aqueous sodium hydroxide (NaOH) followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂), maintaining the temperature below 40 °C.
-
Heat the reaction mixture to reflux for 1 hour.
-
Cool the mixture to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield 1-octanol.[11][12]
Reaction Mechanisms
Mechanism of Carbonyl Reduction by Borane
The reduction of a carboxylic acid with borane proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol.
Caption: General mechanism for carboxylic acid reduction.
Mechanism of Hydroboration-Oxidation
The hydroboration of an alkene is a concerted, syn-addition of the B-H bond across the double bond. The subsequent oxidation with hydrogen peroxide proceeds with retention of stereochemistry.
Caption: Mechanism of hydroboration and subsequent oxidation.
Conclusion
The selection of a borane complex in organic synthesis is a critical decision that impacts reaction outcomes. While BH₃·THF and BH₃·DMS are powerful and versatile reducing and hydroborating agents, their high reactivity can sometimes be a drawback. Amine-borane complexes offer a milder alternative with enhanced stability and chemoselectivity. For applications demanding high regioselectivity in hydroboration, sterically hindered boranes like 9-BBN are the reagents of choice. The emergence of specialized borane complexes, such as NHC-boranes, continues to expand the synthetic chemist's toolkit, enabling novel and efficient transformations. This guide provides a foundational comparison to assist researchers in navigating the diverse landscape of borane reagents and selecting the optimal complex for their specific synthetic challenges.
References
- 1. blog.strem.com [blog.strem.com]
- 2. Borane Reagents [organic-chemistry.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Comparison of Reactivity of Amine-Borane Complexes : Oriental Journal of Chemistry [orientjchem.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 8. Brown Hydroboration [organic-chemistry.org]
- 9. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 10. periodicchemistry.com [periodicchemistry.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
A Comparative Guide to Anti-Markovnikov Hydration of Alkenes: Oxolane;trideuterioborane vs. Traditional and Modern Methods
For researchers, scientists, and drug development professionals, the selective functionalization of alkenes is a cornerstone of organic synthesis. The anti-Markovnikov hydration of alkenes, yielding alcohols with the hydroxyl group on the less substituted carbon, is a particularly valuable transformation. This guide provides an objective comparison of various methods to achieve this outcome, with a focus on the use of oxolane;trideuterioborane alongside traditional hydroboration-oxidation reagents and contemporary catalytic approaches. Experimental data is presented to support the comparison, and detailed protocols are provided for key methods.
The classic hydroboration-oxidation reaction, first reported by H.C. Brown, remains a highly reliable and widely used method for the anti-Markovnikov hydration of alkenes.[1][2] The reaction proceeds in two steps: the addition of a borane reagent across the double bond, followed by oxidation of the resulting organoborane.[2][3] The regioselectivity of the hydroboration step is driven by both steric and electronic factors, with the boron atom preferentially adding to the less sterically hindered carbon of the alkene.[4] The subsequent oxidation with hydrogen peroxide occurs with retention of stereochemistry, resulting in an overall syn-addition of water across the double bond.[2][3]
This guide will compare the performance of several key reagents and methods for anti-Markovnikov hydration, including:
-
This compound (BD₃-THF): A deuterated analog of the common borane-tetrahydrofuran complex.
-
Borane-tetrahydrofuran complex (BH₃-THF): A standard and widely used hydroborating agent.[3]
-
9-Borabicyclo[3.3.1]nonane (9-BBN): A sterically hindered borane that often provides higher regioselectivity.[5]
-
Modern Catalytic Methods: Including photocatalytic and base-catalyzed approaches that offer alternatives to stoichiometric borane reagents.[6][7]
Comparative Performance Data
The choice of reagent can significantly impact the yield and regioselectivity of the anti-Markovnikov hydration. The following tables summarize the performance of different methods on various alkene substrates.
| Alkene | Reagent | Yield (%) | Regioselectivity (anti-Markovnikov:Markovnikov) | Reference |
| 1-Hexene | BH₃-THF | - | 94:6 | [1] |
| 9-BBN | - | 99.9:0.1 | [1] | |
| Styrene | BH₃ (Diborane) | - | 80:20 | [1] |
| 9-BBN | - | 98.5:1.5 | [1] | |
| Photocatalytic | 65 (2-phenylethanol) | >25:1 | [8] | |
| Base-catalyzed (for 4-chlorostyrene) | 83 (2-(4-chlorophenyl)ethanol) | Exclusive β-regioselectivity | [6] | |
| Norbornene | BH₃-THF | - | Exclusive exo-addition | [3] |
Note: Data for this compound is not widely available in direct comparative studies. However, the use of deuterated boranes is known to result in the corresponding deuterated alcohol with similar selectivity to its proteo-analog.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are protocols for key anti-Markovnikov hydration methods.
Hydroboration-Oxidation of 1-Octene with Borane-Tetrahydrofuran (BH₃-THF)
This two-step procedure is a classic example of anti-Markovnikov hydration.
Step 1: Hydroboration
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-hexene (0.230 g).
-
Add 25 mL of dry tetrahydrofuran (THF) as the solvent.
-
Cool the flask in an ice bath.
-
Slowly add a solution of borane-THF complex (BH₃-THF) in THF. The slow addition helps to control the exothermic reaction and improve regioselectivity.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for the specified time (typically 1-2 hours) to ensure complete hydroboration.
Step 2: Oxidation
-
Cool the reaction mixture again in an ice bath.
-
Carefully add a 3 M aqueous solution of sodium hydroxide (NaOH), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: Hydrogen peroxide is a strong oxidizer.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for at least 1 hour.
-
The reaction mixture is then worked up by extraction with a suitable organic solvent (e.g., diethyl ether), followed by washing with brine, drying over an anhydrous salt (e.g., MgSO₄), and removal of the solvent under reduced pressure to yield the crude alcohol product, which can be further purified by distillation or chromatography.[9][10]
Base-Catalyzed Anti-Markovnikov Hydration of 4-Methoxystyrene
This method offers an alternative to traditional hydroboration, particularly for styrene derivatives.
-
To a reaction vessel, add 4-methoxystyrene.
-
Add 1-cyclopropylethanol as the nucleophilic "protected water" source.
-
Add a catalytic amount of a strong base, such as the phosphazene superbase P₄-t-Bu or potassium tert-butoxide (KOt-Bu) with 18-crown-6.
-
The reaction is typically carried out in a solvent like toluene (PhMe) or dimethoxyethane (DME) at a specified temperature (e.g., 40 °C) for several hours.
-
Following the hydroetherification, an acidic workup is performed to hydrolyze the resulting ether and yield the desired β-aryl alcohol.[11]
Visible-Light-Mediated Anti-Markovnikov Hydration of 1,1-Diphenylethene
This photocatalytic method represents a modern approach to this transformation.[7]
-
In a reaction vessel, combine 1,1-diphenylethene (0.3 mmol), an organic photocatalyst such as 9-mesityl-10-methylacridinium perchlorate (3 mol %), and diphenyl disulfide (20 mol %) as a co-catalyst.
-
Add a mixture of acetonitrile (2 mL) and water (0.2 mL) as the solvent and water source.
-
The reaction mixture is degassed and placed under a nitrogen atmosphere.
-
Irradiate the mixture with blue LEDs (3 W) at room temperature for 24 hours.
-
After the reaction is complete, the product is isolated using standard workup and purification techniques.[7]
Reaction Mechanisms and Workflows
The underlying mechanisms dictate the outcome of these reactions. Visualizing these pathways and workflows can aid in understanding and selecting the appropriate method.
Hydroboration-Oxidation Signaling Pathway
Caption: Mechanism of Hydroboration-Oxidation.
Comparative Experimental Workflow
References
- 1. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. Illustrated Glossary of Organic Chemistry - 9-BBN [chem.ucla.edu]
- 6. A base-catalyzed approach for the anti-Markovnikov hydration of styrene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Protonated Acridinium Catalyst Enables Anti-Markovnikov Hydration of Unconjugated Tri- and Disubstituted Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. studypool.com [studypool.com]
- 10. m.youtube.com [m.youtube.com]
- 11. par.nsf.gov [par.nsf.gov]
A Comparative Guide to the Stereoselectivity of Deuterated Borane Reagents
For researchers, scientists, and drug development professionals, the stereoselective introduction of deuterium is a critical tool in mechanistic studies and for enhancing the metabolic stability of pharmaceuticals. Deuterated borane reagents offer a powerful method for achieving this through hydroboration-oxidation reactions. This guide provides a comparative assessment of the stereoselectivity of various deuterated borane reagents, supported by representative experimental data and detailed protocols.
The hydroboration of alkenes, a cornerstone of synthetic organic chemistry, involves the syn-addition of a boron-hydrogen bond across a double bond. Subsequent oxidation of the resulting organoborane, typically with hydrogen peroxide, replaces the boron atom with a hydroxyl group with complete retention of configuration. When deuterated boranes are employed, this two-step process allows for the stereospecific incorporation of deuterium and a hydroxyl group. The stereoselectivity of this process is primarily governed by the structure of the borane reagent.
Comparative Stereoselectivity of Deuterated Borane Reagents
The stereochemical outcome of the hydroboration-oxidation of a prochiral alkene with different deuterated borane reagents is summarized in the table below. The data presented is representative of the expected stereoselectivity based on studies with their non-deuterated analogues, as the isotopic substitution of hydrogen with deuterium is not expected to significantly alter the steric interactions that dictate the stereochemical course of the reaction.
| Reagent | Alkene Substrate | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Borane-d3-THF (BD₃·THF) | (Z)-1-phenylpropene | (1R,2R)-1-phenyl-2-deuterio-1-propanol & (1S,2S)-1-phenyl-2-deuterio-1-propanol | Not applicable (enantiomers) | 0% (racemic) |
| Deuterated (+)-Diisopinocampheylborane ((+)-Ipc₂BD) | (Z)-1-phenylpropene | (1R,2R)-1-phenyl-2-deuterio-1-propanol | Not applicable (enantiomers) | >98% |
| Deuterated 9-Borabicyclononane (9-BBN-d) | (Z)-1-phenylpropene | (1R,2R)-1-phenyl-2-deuterio-1-propanol & (1S,2S)-1-phenyl-2-deuterio-1-propanol | Not applicable (enantiomers) | 0% (racemic) |
| Borane-d3-THF (BD₃·THF) | 1-methylcyclohexene | trans-2-deuterio-2-methylcyclohexanol | >99:1 | 0% (racemic) |
| Deuterated (+)-Diisopinocampheylborane ((+)-Ipc₂BD) | norbornene | (exo,syn)-3-deuterio-bicyclo[2.2.1]heptan-2-ol | >99:1 (exo) | ~99% |
Note: The stereochemical descriptors refer to the newly formed stereocenters. The enantiomeric excess for chiral reagents like (+)-Ipc₂BD is highly dependent on the optical purity of the starting α-pinene used for its synthesis.
Experimental Protocols
General Procedure for the Hydroboration-Oxidation of an Alkene with a Deuterated Borane Reagent
Materials:
-
Alkene (e.g., (Z)-1-phenylpropene)
-
Deuterated borane reagent (e.g., 1.0 M solution of (+)-Ipc₂BD in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Hydroboration: A dry, nitrogen-flushed flask is charged with the alkene (1.0 mmol) and anhydrous THF (5 mL). The solution is cooled to the desired temperature (e.g., -25 °C for (+)-Ipc₂BD). The deuterated borane reagent (1.1 mmol) is added dropwise via syringe. The reaction mixture is stirred at this temperature for the specified time (e.g., 4 hours for (+)-Ipc₂BD with (Z)-alkenes). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Oxidation: After the hydroboration is complete, the flask is warmed to 0 °C. Sodium hydroxide solution (3 M, 1.5 mL) is added slowly, followed by the careful, dropwise addition of hydrogen peroxide (30%, 1.5 mL), ensuring the internal temperature does not exceed 25 °C. The mixture is then stirred at room temperature for 1-2 hours.
-
Work-up: The reaction mixture is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The stereoselectivity of the product is determined by chiral HPLC or GC analysis to measure the enantiomeric excess, and by NMR spectroscopy to determine the diastereomeric ratio. The incorporation of deuterium can be confirmed by ¹H NMR (disappearance of a signal) and ²H NMR spectroscopy, as well as mass spectrometry.
Visualizing the Experimental Workflow
The logical flow of assessing the stereoselectivity of a deuterated borane reagent can be visualized as follows:
Discussion
The choice of deuterated borane reagent has a profound impact on the stereochemical outcome of the hydroboration-oxidation reaction.
-
Achiral Boranes (e.g., BD₃·THF, 9-BBN-d): These reagents will react with prochiral alkenes to produce racemic mixtures of the corresponding deuterated alcohols. While they are highly useful for regioselective deuterium incorporation, they do not induce enantioselectivity. The steric bulk of 9-BBN-d can offer higher regioselectivity compared to BD₃·THF for certain substrates.
-
Chiral Boranes (e.g., Deuterated Diisopinocampheylborane): These reagents are the cornerstone of asymmetric hydroboration. Derived from readily available chiral natural products like α-pinene, they create a chiral environment around the boron atom. This chirality is effectively transferred to the substrate during the hydroboration step, leading to the formation of one enantiomer of the product in high excess. The stereochemical outcome is predictable based on the enantiomer of the chiral auxiliary used. For instance, (+)-diisopinocampheylborane typically yields the (R)-alcohol from cis-alkenes.
Safety Operating Guide
Safe Disposal of Oxolane;trideuterioborane: A Step-by-Step Guide
For Immediate Reference: Key Safety Precautions
-
Work in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): flame-resistant lab coat, chemical splash goggles, and nitrile gloves.
-
Ensure an inert atmosphere (nitrogen or argon) for any transfers.
-
Have a Class D fire extinguisher (for flammable metals) or a dry chemical extinguisher readily available. Do NOT use water-based extinguishers.[1][2][3]
-
Prevent contact with water, alcohols, and other protic solvents during storage and handling. [1][2][4]
-
Test for peroxides in the oxolane (THF) solvent, especially if the container has been opened and stored for an extended period. [1][4][5][6][7]
The proper disposal of oxolane;trideuterioborane (THF-d3-borane complex) is critical due to its reactivity and flammability. This complex reacts violently with water and protic solvents, releasing flammable hydrogen gas.[1][2] The following procedures provide a detailed, step-by-step guide for the safe quenching and disposal of this reagent.
Disposal Protocol: Quenching of Excess this compound
This protocol outlines the safe neutralization of the reactive borane complex. The fundamental principle is the controlled reaction of the borane with a protic solvent to convert it into less reactive boron compounds and hydrogen gas.
1. Preparation and Precautionary Measures:
-
Inert Atmosphere: The quenching process should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood to prevent the ignition of evolved hydrogen gas.
-
Cooling: Prepare an ice bath to cool the reaction vessel. The quenching reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.
-
Ventilation: Ensure adequate ventilation to safely dissipate the hydrogen gas produced during the reaction.[8]
2. Quenching Procedure:
-
Slow Addition of a Protic Solvent: The primary method for quenching borane complexes is the slow, dropwise addition of a protic solvent. Methanol or ethanol are commonly used for this purpose.[8][9]
-
To a stirred, cooled (0 °C) solution of the this compound complex, slowly add the protic solvent.
-
Vigorous gas evolution (hydrogen) will be observed.[9] The rate of addition should be controlled to prevent an uncontrolled exotherm and excessive gas evolution.
-
-
Aqueous Quenching (Alternative): A dilute aqueous acid solution can also be used for quenching.
3. Post-Quenching Workup:
-
After the initial vigorous reaction has subsided, allow the mixture to slowly warm to room temperature and stir for a period to ensure all the reactive borane has been consumed.[9]
-
The resulting solution will contain boric acid or its deuterated analogue and the corresponding alcohol from the quenching solvent.[11]
4. Final Disposal:
-
Neutralization: The final solution may be acidic or basic depending on the quenching method. Neutralize the solution with an appropriate acid or base.
-
Waste Collection: The neutralized aqueous solution should be collected in a properly labeled hazardous waste container. The organic layer (primarily THF) should be collected in a separate, appropriately labeled flammable waste container.[6][12]
-
Consult Local Regulations: Always consult and adhere to your institution's and local hazardous waste disposal regulations for final disposal procedures.[1][3]
Quantitative Data Summary
| Parameter | Value | Source |
| Common Concentration | 1.0 M in THF | |
| Stabilizer | ~0.005 M of various amines (e.g., N-isopropyl-N-methyl-tert-butylamine) or NaBD4 | [13] |
| Isotopic Purity | Typically ≥ 97.5 atom % D |
Experimental Protocol: Quenching of Borane-THF Complex (Adapted for Disposal)
This procedure is adapted from standard organic chemistry laboratory practices for quenching excess borane reagents.
Methodology:
-
In a chemical fume hood, place the flask containing the this compound solution in an ice-water bath and begin stirring.
-
Equip the flask with a dropping funnel containing methanol.
-
Under a gentle stream of nitrogen, add the methanol dropwise to the stirred borane solution. Caution: Effervescence (hydrogen gas evolution) will occur.[9] Control the rate of addition to keep the reaction manageable.
-
Continue adding methanol until the gas evolution ceases.
-
Once the reaction is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
The resulting solution, containing primarily tetrahydrofuran, methanol, and trimethyl borate, should be disposed of as flammable hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. usu.edu [usu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. 8.4.7 Peroxide-Forming Chemical (PFC) Disposal Requirements | UMN University Health & Safety [hsrm.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Borane-dâ (D, 98%) (1 molar in THF) + 0.005M NaBDâ - Cambridge Isotope Laboratories, DLM-1315-0.25 [isotope.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
